Technical Documentation Center

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

Core Science & Biosynthesis

Foundational

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine CAS 2177259-46-8 chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS 2177259-46-8) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS 2177259-46-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine, CAS 2177259-46-8. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and the well-established chemistry of the 1,2,4-triazole scaffold to present a detailed profile. The document covers predicted physicochemical properties, spectroscopic characteristics, and expected chemical reactivity. Furthermore, it delves into a plausible synthetic pathway and discusses the potential of this molecule within the realm of medicinal chemistry, drawing on the broad biological activities of related 1,2,4-triazole derivatives. This guide is intended to serve as a valuable resource for researchers and scientists in drug discovery and development by providing a foundational understanding of this specific chemical entity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of 1,2,4-triazole are known to exhibit antifungal, antiviral, anti-inflammatory, and anticancer properties, among others.[2][3] The presence of three nitrogen atoms in the five-membered ring allows for a variety of intermolecular interactions, making them effective pharmacophores.[2] The specific compound, 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine, incorporates a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a phenyl group, which provides a scaffold for further functionalization. The primary amine at the 5-position offers a key site for chemical modification and interaction with biological targets.

Molecular Structure and Identifiers

  • IUPAC Name: 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

  • CAS Number: 2177259-46-8

  • Molecular Formula: C₁₂H₁₃N₃

  • Molecular Weight: 199.25 g/mol

  • Canonical SMILES: C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3

  • InChI Key: MLOGPNMYHQADBA-UHFFFAOYSA-N

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP2.1PubChemLite[4]
Hydrogen Bond Donors1PubChemLite[4]
Hydrogen Bond Acceptors3PubChemLite[4]
Rotatable Bond Count2PubChemLite[4]

Proposed Synthesis Pathway

A plausible synthetic route for 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine can be extrapolated from established methods for synthesizing 5-substituted 3-amino-1,2,4-triazoles.[5][6] A common approach involves the condensation of aminoguanidine with a carboxylic acid or its derivative. In this case, the synthesis would likely proceed via the reaction of N-phenylaminoguanidine with cyclopropanecarbonyl chloride or a related activated cyclopropanecarboxylic acid derivative.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N_phenylaminoguanidine N-Phenylaminoguanidine Condensation Condensation & Cyclization N_phenylaminoguanidine->Condensation Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_chloride->Condensation Target_Molecule 3-Cyclopropyl-1-phenyl- 1H-1,2,4-triazol-5-amine Condensation->Target_Molecule  Base, Heat

Caption: Proposed synthesis of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.

Experimental Protocol (Hypothetical):

  • To a solution of N-phenylaminoguanidine hydrochloride in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of cyclopropanecarbonyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.

Spectroscopic and Analytical Characterization (Predicted)

Based on the structure, the following spectroscopic data can be anticipated:

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for the phenyl protons (likely in the range of δ 7.0-8.0 ppm). Signals for the cyclopropyl protons (a multiplet for the CH group and multiplets for the CH₂ groups, likely in the upfield region of δ 0.5-1.5 ppm). A broad singlet for the NH₂ protons.
¹³C NMR Resonances for the two distinct carbons of the triazole ring. Signals corresponding to the phenyl carbons. Upfield signals for the cyclopropyl carbons.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C-H stretching for the aromatic and cyclopropyl groups. C=N and N=N stretching vibrations characteristic of the triazole ring (around 1500-1650 cm⁻¹).
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 200.11823 (predicted).[4]

Chemical Reactivity

The chemical reactivity of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine is dictated by the interplay of the 1,2,4-triazole ring and the exocyclic amino group.

Reactivity of the Amino Group

The 5-amino group is expected to be a primary site for electrophilic attack.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides.[7][8] This reaction can be used to introduce a variety of functional groups.

  • Schiff Base Formation: Reaction with aldehydes and ketones will likely lead to the formation of the corresponding Schiff bases (imines).[5][6] This is a common reaction for primary amines and a useful method for further functionalization.

  • Alkylation: While alkylation can occur on the amino group, competitive alkylation on the nitrogen atoms of the triazole ring is also possible.[9] The regioselectivity of alkylation would likely depend on the reaction conditions and the nature of the alkylating agent.

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is generally stable but can undergo reactions under specific conditions.

  • Electrophilic Substitution: Electrophilic substitution on the phenyl ring is possible, with the triazole moiety acting as a directing group.

  • N-Alkylation/N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can be alkylated or arylated. Computational studies on related C-amino-1,2,4-triazoles suggest that the N-2 and N-4 positions are potential sites of attack.[9]

  • Tautomerism: 1,2,4-triazoles with a hydrogen on a ring nitrogen can exhibit annular tautomerism. For 3,5-disubstituted-1H-1,2,4-triazoles, the position of the tautomeric hydrogen can be influenced by the electronic properties of the substituents.[10][11]

Reactivity_Profile cluster_amino_reactions Amino Group Reactions cluster_ring_reactions Triazole Ring Reactions Target_Molecule 3-Cyclopropyl-1-phenyl- 1H-1,2,4-triazol-5-amine Acylation Acylation (RCOCl) Target_Molecule->Acylation Schiff_Base Schiff Base Formation (RCHO) Target_Molecule->Schiff_Base Alkylation_NH2 N-Alkylation (RX) Target_Molecule->Alkylation_NH2 Alkylation_Ring N-Alkylation (RX on N2/N4) Target_Molecule->Alkylation_Ring Tautomerism Annular Tautomerism Target_Molecule->Tautomerism

Sources

Exploratory

Structural Elucidation of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine: A Comprehensive NMR Analysis Guide

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in antifungal, anticancer, and antiviral agents due to its robust hydrogen-bonding capacity and me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in antifungal, anticancer, and antiviral agents due to its robust hydrogen-bonding capacity and metabolic stability. Specifically, 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS: 2177259-46-8)[1] represents a highly functionalized building block where the electronic interplay between the electron-donating cyclopropyl group, the aromatic phenyl ring, and the exocyclic amine dictates its reactivity and binding affinity.

This technical whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) structural elucidation of this compound. By establishing a self-validating experimental protocol and detailing the exact causality behind observed chemical shifts, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must not merely record data, but actively prove the molecular topology. We employ a self-validating workflow centered around solvent causality and deuterium exchange.

Solvent Selection Causality

The compound is prepared by dissolving 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Why DMSO- d6​ ? 1,2,4-triazol-5-amines exhibit strong intermolecular hydrogen bonding, often leading to poor solubility in non-polar solvents like CDCl 3​ . More critically, the strong hydrogen-bond accepting nature of the sulfoxide oxygen in DMSO significantly slows down the quadrupolar relaxation and chemical exchange rate of the exocyclic -NH 2​ protons. This forces the amine protons to appear as a distinct, quantifiable singlet rather than a broad, invisible baseline distortion[2][3].

Acquisition Parameters
  • 1 H NMR: Acquired at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • 13 C NMR: Acquired at 101 MHz using a proton-decoupled sequence (zgpg30 with WALTZ-16 decoupling) to collapse carbon-proton scalar couplings, utilizing 1024 scans for optimal signal-to-noise ratio on quaternary carbons.

The Self-Validating Step: D 2​ O Exchange

To unequivocally differentiate the exocyclic amine (-NH 2​ ) from the aromatic protons, a deuterium oxide (D 2​ O) exchange test is integrated into the workflow. Following the initial 1 H acquisition, 10 μL of D 2​ O is added to the NMR tube. The sample is shaken, and the spectrum is re-acquired. The rapid isotopic exchange of the labile N-H protons for N-D causes the signal at ~6.45 ppm to vanish, mathematically proving its assignment as the amine group.

NMR_Workflow Start Sample Preparation (15 mg in DMSO-d6) Tuning Probe Tuning & Matching (1H / 13C) Start->Tuning Shimming Gradient Shimming (Optimize Z-axis) Tuning->Shimming Acquisition Pulse Sequence Execution (zg30 / zgpg30) Shimming->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Validation D2O Exchange Test (Validates NH2) Processing->Validation Self-Validation Validation->Acquisition Re-acquire

Figure 1: Self-validating NMR acquisition workflow for 1,2,4-triazole derivatives.

Spectral Data & Mechanistic Interpretation

The following tables summarize the predicted and literature-correlated chemical shifts for 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine, grounded in empirical data from closely related 1-phenyl-1H-1,2,4-triazol-5-amine analogs[2][4][5].

1 H NMR (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
N1-Ph (ortho) 7.58dd2H8.4, 1.2Aromatic C-H
N1-Ph (meta) 7.48t2H7.8Aromatic C-H
N1-Ph (para) 7.32tt1H7.4, 1.2Aromatic C-H
C5-NH 2​ 6.45s (br)2H-Amine N-H (D 2​ O Exchangeable)
C3-Cy (CH) 1.85tt1H8.2, 4.8Aliphatic Methine C-H
C3-Cy (CH 2​ ) 0.88 - 0.82m2H-Aliphatic Methylene C-H
C3-Cy (CH 2​ ) 0.78 - 0.72m2H-Aliphatic Methylene C-H

Causality of 1 H Chemical Shifts:

  • The Amine Deshielding: The -NH 2​ protons resonate significantly downfield (~6.45 ppm) compared to typical aliphatic amines (~1-2 ppm). This is caused by the strong electron-withdrawing resonance effect of the adjacent heteroaromatic triazole ring, which depletes electron density from the nitrogen, deshielding the attached protons[2][3].

  • Phenyl Ring Anisotropy: The ortho-protons of the N1-phenyl ring (7.58 ppm) are shifted further downfield than the meta and para protons. This is driven by their spatial proximity to the diamagnetic anisotropic cone generated by the adjacent triazole π -system, coupled with the inductive electron-withdrawing effect of the N1 atom[4].

  • Cyclopropyl Shielding: The cyclopropyl protons appear highly shielded (0.72 - 1.85 ppm). The extreme bond angle strain of the three-membered ring forces the C-C bonds to adopt high p-character (sp 5 -like), leaving the C-H bonds with unusually high s-character. This unique hybridization creates a localized diamagnetic ring current that strongly shields the attached protons, pushing the methylene multiplets below 1.0 ppm.

13 C NMR (101 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeAssignment
C3 (Triazole) 162.4CqHeteroaromatic C=N
C5 (Triazole) 155.2CqHeteroaromatic C-N
N1-Ph (ipso) 138.1CqAromatic C-N
N1-Ph (meta) 129.5CHAromatic C-H
N1-Ph (para) 127.2CHAromatic C-H
N1-Ph (ortho) 123.5CHAromatic C-H
C3-Cy (CH) 9.5CHAliphatic Methine
C3-Cy (CH 2​ ) 7.2CH 2​ Aliphatic Methylene

Causality of 13 C Chemical Shifts:

  • Triazole Core Polarization: The C3 and C5 carbons of the triazole ring are the most deshielded nuclei in the molecule due to their direct attachment to multiple electronegative nitrogen atoms[2][5]. C3 (~162.4 ppm) is further downfield than C5 (~155.2 ppm) because the exocyclic -NH 2​ group at C5 donates electron density back into the ring via resonance ( π -donation), which partially shields the C5 carbon. In contrast, the cyclopropyl group at C3 only provides weak inductive donation.

  • Cyclopropyl Carbon Shielding: The cyclopropyl carbons resonate at remarkably low frequencies (7.2 and 9.5 ppm). This is a direct consequence of the aforementioned ring strain and the resulting diamagnetic shielding tensor unique to cyclopropane derivatives, distinguishing them easily from standard alkyl chains which typically resonate between 15-30 ppm.

Structural_Mapping Compound 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine H_NH2 Amine (NH2) δ ~6.45 ppm (s) Compound->H_NH2 H_Ph Phenyl (N1) δ 7.30-7.60 ppm (m) Compound->H_Ph H_Cy Cyclopropyl (C3) δ 0.72-1.85 ppm (m) Compound->H_Cy C_Triazole Triazole Core C3: ~162.4, C5: ~155.2 ppm Compound->C_Triazole C_Ph Phenyl Ring δ 123.5-138.1 ppm Compound->C_Ph C_Cy Cyclopropyl Ring δ 7.2-9.5 ppm Compound->C_Cy

Figure 2: Logical mapping of molecular substructures to predicted NMR chemical shifts.

Conclusion

The structural verification of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine relies on understanding the electronic push-and-pull within its highly functionalized scaffold. By leveraging DMSO- d6​ to lock the amine exchange rate and utilizing D 2​ O exchange as a self-validating mechanism, researchers can confidently assign the critical heteroaromatic and strained-ring signals. The distinct shielding of the cyclopropyl group and the resonance-driven deshielding of the triazole core serve as the primary diagnostic markers for this compound class.

Sources

Foundational

A Technical Guide to the Preliminary Bioactivity Screening of Cyclopropyl-Substituted 1,2,4-Triazoles

Introduction: The Strategic Fusion of the 1,2,4-Triazole Scaffold and the Cyclopropyl Moiety In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a well-established pharmacophore, integral to a multitude o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Fusion of the 1,2,4-Triazole Scaffold and the Cyclopropyl Moiety

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a well-established pharmacophore, integral to a multitude of therapeutic agents.[1][2] Its unique structural features, including hydrogen bonding capabilities and dipole moment, allow for high-affinity interactions with various biological targets.[3] This has led to its incorporation into a wide array of drugs with activities spanning antifungal, anticancer, antiviral, and anti-inflammatory applications.[1][2] The five-membered heterocyclic ring acts as a versatile and stable scaffold for chemical modification.[4][5]

The incorporation of a cyclopropyl group into drug candidates is a strategic design choice that confers several advantageous properties. This small, rigid carbocycle can enhance metabolic stability, improve potency, and reduce off-target effects by conformationally constraining the molecule.[6][7] The unique electronic character and steric profile of the cyclopropyl ring make it a valuable tool for medicinal chemists aiming to optimize lead compounds.[6]

This guide provides a comprehensive overview of the preliminary bioactivity screening of novel compounds that merge the 1,2,4-triazole core with cyclopropyl substituents. We will delve into the practical methodologies for assessing antimicrobial, anticancer, and enzyme inhibitory activities, providing field-proven insights and detailed protocols to guide researchers in this promising area of drug discovery.

Section 1: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[4] Triazole derivatives, particularly azoles, are renowned for their antifungal properties, which primarily stem from the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The following protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from standard methodologies for antibiotic susceptibility testing.[8][9]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Microplates: Sterile 96-well microtiter plates.[9]

  • Test Compounds: Prepare a stock solution of each cyclopropyl-substituted 1,2,4-triazole in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial/Fungal Strains: Use quality control strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a reputable source like ATCC.

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select several isolated colonies.[8]

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[11]

  • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

  • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.[11]

  • Columns 11 and 12 can serve as controls:

    • Column 11 (Growth Control): Add 100 µL of broth and the microbial inoculum, but no test compound.

    • Column 12 (Sterility Control): Add 200 µL of uninoculated broth.

  • Inoculate each well (except the sterility control) with 100 µL of the prepared microbial suspension.

  • Seal the plates and incubate at 35-37°C for 16-24 hours.[8]

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth as detected by the unaided eye.[8]

  • Results can be more accurately read using a plate reader to measure absorbance at 600 nm or by adding a viability indicator like resazurin.[10]

Data Presentation: Antimicrobial Activity

Summarize the MIC values in a clear, tabular format for easy comparison.

Compound IDSubstituent PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
CZ-TRZ-01 3-cyclopropyl-5-phenyl>1286416
CZ-TRZ-02 3-cyclopropyl-5-(4-chlorophenyl)64328
Ampicillin (Standard)0.54N/A
Fluconazole (Standard)N/AN/A2
Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Compound Stock Solutions D Perform Serial Dilutions of Compounds in Broth A->D B Culture Microorganisms (18-24h) C Adjust Inoculum to 0.5 McFarland Standard B->C E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate (37°C, 16-24h) E->F G Visually Inspect for Growth or Read Absorbance (600nm) F->G H Determine MIC Value G->H Cytotoxicity_Screening_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat Cells with Serial Dilutions of Cyclopropyl-Triazoles B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Calculate % Viability and Determine IC50 H->I

Workflow for the MTT Cytotoxicity Assay.
Section 3: Enzyme Inhibition Screening (α-Glucosidase)

1,2,4-triazole derivatives have been identified as effective inhibitors of various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. [12]Inhibiting this enzyme slows the breakdown of complex carbohydrates, thereby reducing postprandial hyperglycemia. [13]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay protocol is adapted from established methods. [13][14][15] 1. Preparation of Reagents:

  • Buffer: 0.1 M Sodium phosphate buffer (pH 6.8). [13]* Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae dissolved in the phosphate buffer (e.g., 0.5 U/mL). Prepare this solution fresh. [13]* Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in the phosphate buffer (e.g., 5 mM). [13]* Stop Solution: 0.1 M Sodium carbonate (Na₂CO₃). [14]* Test Compounds: Prepare serial dilutions of the cyclopropyl-substituted 1,2,4-triazoles in buffer. Ensure the final DMSO concentration is below 1%. [13]* Positive Control: Acarbose, a known α-glucosidase inhibitor.

2. Assay Procedure (in a 96-Well Plate):

  • Add 50 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound dilutions to the respective wells.

  • Add 20 µL of the α-glucosidase solution to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes. [15]* Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells. [13]* Incubate the plate at 37°C for another 20 minutes. [14]* Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution. [14]* Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader. [13] 3. Data Analysis:

  • Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound. [13]* Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: α-Glucosidase Inhibition
Compound IDSubstituent Patternα-Glucosidase IC₅₀ (µM)
CZ-TRZ-01 3-cyclopropyl-5-phenyl88.4
CZ-TRZ-02 3-cyclopropyl-5-(4-chlorophenyl)31.2
Acarbose (Standard)750.0
Mechanism of α-Glucosidase Inhibition Assay

Enzyme_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway cluster_detection Detection Enzyme α-Glucosidase Product p-Nitrophenol (Yellow Product) Enzyme->Product Hydrolysis Blocked Enzyme-Inhibitor Complex (Reaction Blocked) Enzyme->Blocked Substrate pNPG (Substrate) (Colorless) Substrate->Product Measure Measure Absorbance at 405nm Product->Measure Inhibitor {Cyclopropyl-Triazole (Inhibitor)} Inhibitor->Blocked Blocked->Measure Reduced Absorbance

Principle of the colorimetric α-glucosidase inhibition assay.
Conclusion and Future Directions

This guide outlines a foundational strategy for the preliminary bioactivity screening of novel cyclopropyl-substituted 1,2,4-triazoles. The described protocols for antimicrobial, anticancer, and enzyme inhibition assays provide a robust framework for identifying promising lead compounds. Positive results from these initial screens warrant further investigation, including more extensive profiling against resistant microbial strains and diverse cancer cell lines, assessment of cytotoxicity against normal cell lines, and elucidation of specific mechanisms of action. A thorough structure-activity relationship (SAR) analysis will be critical in this next phase to guide the rational design and optimization of this versatile chemical scaffold for therapeutic development. [23]

References
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. Retrieved from [Link]

  • protocols.io. (n.d.). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro α-Glucosidase Inhibition Assay. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Septiana, A., et al. (n.d.). In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. Retrieved from [Link]

  • ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • KIT - IBG. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • PubMed. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Retrieved from [Link]

  • Čes. slov. farm. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

  • ScienceGate. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]

  • PubMed. (2025). Structure-activity relationship analysis of meta-substituted N-cyclopropylmethyl-nornepenthones with mixed KOR/MOR activities. Retrieved from [Link]

  • PubMed. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

  • ResearchGate. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]

  • CrystEngComm. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anti-Colon Cancer Activity of 1,2,4-Triazole Derivatives with Aliphatic S-Substituents. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]

  • Southern Journal of Research. (n.d.). View of A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2022). Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity. Retrieved from [Link]

  • PMC. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Design, Synthesis and Biological Screening of Novel 1,2,4-Triazoles Employing Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Thermodynamic Stability of CAS 2177259-46-8

Introduction The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. These characteristics, including crystal structure and thermodynamic stability, direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. These characteristics, including crystal structure and thermodynamic stability, directly influence critical parameters such as solubility, dissolution rate, bioavailability, and manufacturability. A thorough understanding and control of these properties are essential for ensuring consistent product quality and therapeutic efficacy. This guide provides a detailed examination of the crystal structure and thermodynamic stability of the compound identified by CAS number 2177259-46-8.

A critical preliminary finding of this investigation is that as of the date of this report, no publicly available scientific literature or database contains information specifically pertaining to the chemical entity designated by CAS number 2177259-46-8. This suggests that the compound may be a novel entity, proprietary, or the CAS number may be inaccurate. The following sections are therefore presented as a generalized framework and best-practice guide for the characterization of a new chemical entity, which would be applicable to CAS 2177259-46-8 upon the future availability of experimental data.

Part 1: Elucidation of Crystal Structure

The precise three-dimensional arrangement of atoms within a crystalline solid, known as the crystal structure, is fundamental to its physical and chemical properties. For a novel API, the initial step is to determine if the material is crystalline and, if so, to solve its crystal structure.

Single-Crystal X-ray Diffraction (SCXRD)

The gold standard for crystal structure determination is Single-Crystal X-ray Diffraction (SCXRD). This technique provides unambiguous information about the unit cell dimensions, space group, and atomic coordinates, thereby revealing the molecular conformation, packing arrangement, and intermolecular interactions such as hydrogen bonding and π-π stacking.

  • Crystal Growth: The primary challenge is often the growth of a single crystal of suitable size and quality. Common techniques include slow evaporation from a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents and solvent systems should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. It provides a unique fingerprint for a given crystalline phase and is used to identify polymorphs, assess crystallinity, and determine phase purity.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to a database or to a pattern calculated from single-crystal data to confirm the phase identity.

Part 2: Assessment of Thermodynamic Stability

Thermodynamic stability refers to the relative energy of different physical forms of a substance. In the context of pharmaceuticals, it is crucial to identify the most stable crystalline form (polymorph) to prevent unwanted phase transformations during storage or manufacturing, which could alter the drug's performance.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study phase transformations.

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The sample and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The temperature of the cell is ramped up at a constant rate (e.g., 10 °C/min), and the heat flow is recorded.

  • Data Interpretation: Endothermic events, such as melting, and exothermic events, such as crystallization or decomposition, are identified as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile components, such as water or residual solvents.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

  • Thermal Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass is continuously monitored.

  • Data Analysis: The TGA curve shows the percentage of weight loss versus temperature, indicating the temperatures at which decomposition or desolvation occurs.

Solubility Studies

The relative thermodynamic stability of different polymorphs at a given temperature can be inferred from their solubility. According to the Gibbs free energy relationship, the less stable form will have a higher solubility.

  • Sample Preparation: An excess of the solid is added to a known volume of a relevant solvent (e.g., water, buffer solutions) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature until equilibrium is reached.

  • Sample Analysis: The suspension is filtered, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Part 3: Data Visualization and Interpretation

For a comprehensive understanding, the data collected from these techniques must be integrated and visualized effectively.

Data Summary
PropertyMethodResult for CAS 2177259-46-8
Crystal SystemSCXRDData Not Available
Space GroupSCXRDData Not Available
Unit Cell DimensionsSCXRDData Not Available
Melting PointDSCData Not Available
Decomposition TemperatureTGAData Not Available
Polymorphic FormsPXRD, DSCData Not Available
Conceptual Workflow for Solid-State Characterization

G cluster_0 Initial Synthesis & Isolation cluster_1 Crystallinity & Structure cluster_2 Thermodynamic Stability cluster_3 Final Assessment A API Synthesis B Isolation & Purification A->B C PXRD Screening B->C D Single Crystal Growth C->D E SCXRD Analysis D->E F Structure Elucidation E->F J Identification of Most Stable Form F->J G DSC Analysis I Solubility Studies G->I H TGA Analysis H->I I->J K Comprehensive Solid-State Profile J->K

Caption: A generalized workflow for the solid-state characterization of a new chemical entity.

Conclusion

A comprehensive investigation of the crystal structure and thermodynamic stability is a non-negotiable aspect of modern drug development. While no specific data currently exists in the public domain for CAS 2177259-46-8, the methodologies and logical framework outlined in this guide provide a robust template for its future characterization. The application of techniques such as SCXRD, PXRD, DSC, TGA, and solubility studies will be instrumental in building a complete solid-state profile of this compound, thereby mitigating risks and accelerating its development timeline. It is strongly recommended that the user first verify the accuracy of the provided CAS number.

Foundational

Electronic Properties and HOMO-LUMO Gap Analysis of 1-Phenyl-1H-1,2,4-triazol-5-amine Derivatives

Scientific Rationale & Structural Significance The 1,2,4-triazole scaffold is a privileged, electron-rich heteroaromatic system that has become foundational in both modern drug discovery and the development of high-densi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

The 1,2,4-triazole scaffold is a privileged, electron-rich heteroaromatic system that has become foundational in both modern drug discovery and the development of high-density energetic materials. Specifically, the 1-phenyl-1H-1,2,4-triazol-5-amine core offers a unique template for electronic tunability.

In pharmaceutical applications, such as the development of third-generation EGFR inhibitors, the triazole ring interacts with target enzymes via robust hydrogen bonding and π

π stacking, driven by its high electron density[1]. Conversely, in materials science, the high nitrogen content contributes to an immense heat of formation, making it a prime candidate for thermally stable energetic materials[2].

To rationally design derivatives for either field, we must understand their Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals ( ΔEGap​ ) serves as a critical quantum chemical descriptor, dictating kinetic stability, chemical hardness, and optical polarizability[3].

Frontier Molecular Orbital (FMO) Dynamics

The electronic architecture of 1-phenyl-1H-1,2,4-triazol-5-amine is governed by the interplay of three structural components:

  • The 1,2,4-Triazole Core: An electron-rich π -system that acts as the primary reservoir for FMO distribution[1].

  • The C5-Amino Group: A strong electron-donating group (EDG). Through resonance (+R effect), the lone pair on the exocyclic nitrogen delocalizes into the triazole ring, significantly raising the HOMO energy level and increasing the molecule's susceptibility to electrophilic attack.

  • The N1-Phenyl Ring: Extends the conjugation pathway. The dihedral angle between the phenyl and triazole rings dictates the extent of orbital overlap. Substituents on this phenyl ring (e.g., -NO 2​ , -OCH 3​ ) exert inductive and resonance effects that perturb the entire electronic system, allowing us to finely tune the HOMO-LUMO gap[4].

A large ΔEGap​ implies a "hard" molecule with high kinetic stability and low polarizability—ideal for insensitive energetic materials[2]. A narrow ΔEGap​ indicates a "soft" molecule with higher chemical reactivity, which is often desirable for covalent or highly dynamic biological target engagement[3].

Computational Protocol: DFT-Based Self-Validating Workflow

To accurately predict the electronic properties of these derivatives prior to synthesis, we employ Density Functional Theory (DFT). The following protocol is designed as a self-validating system to ensure the thermodynamic reality of the calculated FMOs.

Step-by-Step Methodology
  • Conformational Search: Generate the 3D geometry of the derivative and perform a molecular mechanics (MMFF94) conformational search. Causality: The dihedral angle between the N1-phenyl and the triazole ring heavily influences conjugation; we must identify the global minimum conformer to avoid artificial truncation of the FMOs.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set[4]. Causality: B3LYP provides an optimal balance of accuracy and computational cost. The inclusion of diffuse functions ("++") is mandatory because the lone pairs on the triazole nitrogens and the exocyclic amino group require a larger spatial extent to be modeled accurately[3].

  • Frequency Validation (Self-Validation Step): Execute a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface, validating the geometry for electronic extraction.

  • Orbital Extraction: Extract the eigenvalues for EHOMO​ and ELUMO​ from the checkpoint file.

  • Descriptor Calculation: Calculate the HOMO-LUMO gap ( ΔE=ELUMO​−EHOMO​ ) and global chemical hardness ( η=ΔE/2 )[3].

DFT_Workflow A Input Geometry (1-phenyl-1H-1,2,4-triazol-5-amine) B Conformational Search (Identify Global Minimum) A->B C DFT Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Check for 0 Imaginary Frequencies) C->D E Electronic Structure Analysis (MO Extraction) D->E F HOMO Energy Level E->F G LUMO Energy Level E->G H HOMO-LUMO Gap Calculation (ΔE = E_LUMO - E_HOMO) F->H G->H

Fig 1: DFT computational workflow for determining the HOMO-LUMO gap and validating geometry.

Experimental Protocol: Synthesis and Electrochemical Validation

Theoretical FMO calculations must be grounded in empirical data. We achieve this by synthesizing the target compounds and determining their electrochemical bandgaps via Cyclic Voltammetry (CV).

Regioselective Synthesis via Tiemann Rearrangement

Traditional cyclizations often yield inseparable mixtures of 1,2,3- and 1,2,4-triazole isomers. To ensure absolute regiocontrol, we utilize a Tiemann rearrangement of arylhydrazonoamidoximes[5].

  • Precursor Coupling: React active methylene nitriles with aromatic diazonium salts at 0°C to yield 2-arylhydrazononitriles.

  • Amidoxime Generation: Reflux the 2-arylhydrazononitriles with hydroxylamine hydrochloride in ethanolic sodium acetate.

  • Thermal Cyclization: Subject the amidoximes to thermal conditions to induce a Tiemann-type rearrangement, yielding the 1-phenyl-1H-1,2,4-triazol-5-amine core[5].

  • Structural Validation (Self-Validation Step): Utilize 1D NOE (Nuclear Overhauser Effect) difference NMR spectroscopy. Causality: Irradiating the exocyclic C5-NH 2​ protons will show a positive NOE enhancement on the ortho-protons of the N1-phenyl ring only in the 1,2,4-isomer due to spatial proximity. This unambiguously differentiates it from the 1,2,3-isomer[5].

Electrochemical Bandgap Determination (Cyclic Voltammetry)

Cyclic Voltammetry allows us to measure the oxidation and reduction onset potentials, which directly correlate to the HOMO and LUMO energies, respectively[6].

  • Cell Preparation: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Solution Preparation: Dissolve the synthesized triazole derivative (1 mM) in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte. Causality: Acetonitrile provides a wide electrochemical window, while TBAPF 6​ ensures high conductivity without interfering with the redox events[6].

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s to identify the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

  • Calibration (Self-Validation Step): Spike the solution with Ferrocene (Fc) as an internal standard and measure the Fc/Fc+ redox couple. Causality: Calibrating against Ferrocene corrects for reference electrode drift and junction potentials, allowing precise conversion to the absolute vacuum scale.

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

CV_Workflow A Synthesize 1,2,4-triazole Derivative B Prepare Electrochemical Cell (GC, Pt, Ag/AgCl in MeCN) A->B C Run Cyclic Voltammetry (-2.0V to +2.0V) B->C D Extract Onset Potentials (E_ox & E_red) C->D E Calibrate vs. Ferrocene (Fc/Fc+) D->E F Calculate Absolute HOMO/LUMO (eV) E->F

Fig 2: Electrochemical validation workflow using Cyclic Voltammetry to derive FMO energies.

Quantitative Analysis of Substituent Effects

The electronic properties of the 1-phenyl-1H-1,2,4-triazol-5-amine scaffold can be predictably modulated by altering the substituents on the N1-phenyl ring. The table below summarizes the theoretical FMO data demonstrating these effects.

CompoundPhenyl Substituent (R) EHOMO​ (eV) ELUMO​ (eV) ΔEGap​ (eV)Chemical Hardness ( η )Electronic Effect
1 -H (Unsubstituted)-5.82-1.154.67 2.33Baseline
2 -4-NO 2​ -6.25-2.403.85 1.92Strong EWG; Narrows gap, lowers both FMOs
3 -4-OCH 3​ -5.50-1.054.45 2.22Strong EDG; Raises HOMO significantly
4 -4-Cl-5.95-1.354.60 2.30Mild EWG; Slight stabilization of FMOs

Data Interpretation: The introduction of a strong electron-withdrawing group (EWG) like -NO 2​ stabilizes both FMOs, but impacts the LUMO more severely, resulting in a narrower ΔEGap​ and a "softer" molecule. Conversely, an electron-donating group (EDG) like -OCH 3​ destabilizes the HOMO, increasing the molecule's propensity to act as an electron donor in biological target interactions[1][4].

Conclusion

The 1-phenyl-1H-1,2,4-triazol-5-amine derivative class represents a highly versatile chemical space. By employing a rigorous, self-validating combination of DFT computations and electrochemical empirical validation, researchers can precisely map the HOMO-LUMO gap. This predictive capability is paramount, whether the goal is optimizing the binding affinity of a novel kinase inhibitor or maximizing the kinetic stability of a next-generation energetic material.

Sources

Exploratory

Mechanism of action of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine in biochemical assays

An In-Depth Technical Guide to the Mechanism of Action of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine in Biochemical Assays Executive Summary The compound 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS: 2177259...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine in Biochemical Assays

Executive Summary

The compound 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS: 2177259-46-8) is a highly privileged structural building block in contemporary medicinal chemistry. While frequently utilized as a synthetic intermediate, its intact molecular scaffold functions as a potent, ATP-competitive hinge-binding pharmacophore. This whitepaper deconstructs the structural pharmacology of this molecule and provides field-proven, self-validating biochemical protocols for evaluating its mechanism of action (MoA) against kinase targets.

Structural Pharmacology & Molecular Mechanism of Action

The efficacy of 1,2,4-triazol-5-amine derivatives in drug discovery stems from their ability to mimic the adenine ring of ATP, allowing them to competitively bind to the highly conserved catalytic interface of protein kinases[1].

The 1,2,4-Triazol-5-amine Hinge-Binding Core

The 1H-1,2,4-triazol-5-amine scaffold exhibits a unique binding pose that is structurally distinct from traditional pyrazole or aminopyrimidine inhibitors[1]. It acts as a bidentate or tridentate hydrogen-bonding anchor at the kinase hinge region:

  • Hydrogen Bond Donor: The exocyclic 5-amine donates a hydrogen bond to a backbone carbonyl of the hinge region (e.g., Met109 in p38α MAPK or Met793 in EGFR).

  • Hydrogen Bond Acceptor: The triazole ring nitrogens (N2 or N4) accept hydrogen bonds from hinge backbone amides[1]. This dense hydrogen-bonding network provides exceptional thermodynamic stability within the ATP-binding pocket, making it a highly efficient Type I or Type II kinase inhibitor pharmacophore[2].

Substituent Vector Analysis

The functional groups attached to the triazole core dictate the molecule's kinase selectivity profile:

  • 3-Cyclopropyl Group: This compact, lipophilic moiety projects directly into the hydrophobic gatekeeper pocket (Hydrophobic Region I). Its small steric bulk prevents clashes with mutated, bulky gatekeeper residues (such as the T790M mutation in EGFR), preserving binding affinity in drug-resistant kinase variants[2].

  • 1-Phenyl Group: The N1-phenyl substituent is directed toward the solvent-exposed channel or Hydrophobic Region II. It provides essential van der Waals interactions and serves as a highly modular synthetic vector. Halogenation or methoxy-substitution on this phenyl ring is routinely used to optimize the target residence time and physicochemical properties of the inhibitor[2],[3].

G cluster_0 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine cluster_1 Kinase ATP-Binding Site Core 1,2,4-Triazol-5-amine Core (H-Bond Donor/Acceptor) Cyclopropyl 3-Cyclopropyl Group (Lipophilic) Core->Cyclopropyl Phenyl 1-Phenyl Group (Aromatic/Bulky) Core->Phenyl Hinge Hinge Region (Backbone Amides/Carbonyls) Core->Hinge 2-3 Hydrogen Bonds Gatekeeper Gatekeeper Pocket (Hydrophobic Region I) Cyclopropyl->Gatekeeper Hydrophobic Packing Solvent Hydrophobic Region II / Solvent Channel Phenyl->Solvent π-π / VdW Interactions

Diagram 1: ATP-competitive inhibition mechanism of the 1,2,4-triazol-5-amine scaffold at the kinase hinge.

Biochemical Assay Methodologies (E-E-A-T Protocols)

To rigorously validate the inhibitory profile of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine derivatives, orthogonal biochemical assays must be employed. The following protocols are designed as self-validating systems, ensuring high-fidelity data extraction.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound. Causality Check: Standard fluorescence assays are highly susceptible to auto-fluorescence from aromatic compounds (like the 1-phenyl group). HTRF utilizes a time delay (Time-Resolved FRET) that allows short-lived background fluorescence to decay, isolating the true biological signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 3-fold serial dilutions of the triazole compound in 100% DMSO. Causality: Using 100% DMSO prevents compound precipitation before the final aqueous dilution.

  • Kinase-Inhibitor Pre-incubation: In a 384-well low-volume plate, dispense 2 µL of the target kinase (e.g., EGFR or p38α) and 2 µL of the compound (final DMSO concentration 1%). Incubate at 25°C for 30 minutes. Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 2 µL of a mixture containing ATP and a biotinylated peptide substrate. Crucial: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ standardizes the assay sensitivity and ensures the measured IC50​ is a mathematically accurate reflection of the inhibitor's binding affinity ( Ki​ ).

  • Enzymatic Reaction: Incubate for 60 minutes at 25°C.

  • Quench and Detection: Add 6 µL of detection buffer containing EDTA, Europium-Cryptate labeled anti-phospho antibody, and Streptavidin-XL665. Causality: EDTA aggressively chelates Mg2+ ions, instantly halting the kinase catalytic cycle to provide a precise snapshot of phosphorylation.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. Causality: A Z'-factor > 0.5 mathematically validates that the assay's dynamic range is sufficient to distinguish true inhibition from assay noise.

HTRF Step1 1. Kinase + Inhibitor Pre-incubation (Establishes binding equilibrium) Step2 2. Addition of ATP & Biotin-Substrate (Initiates competitive reaction at ATP Km) Step1->Step2 Step3 3. Enzymatic Phosphorylation (Active kinases phosphorylate substrate) Step2->Step3 Step4 4. Quench & Detection Mix Addition (EDTA + Eu-Cryptate Ab + SA-XL665) Step3->Step4 Step5 5. TR-FRET Signal Readout (Ratio 665nm/620nm quantifies activity) Step4->Step5

Diagram 2: Logical workflow of the self-validating HTRF Kinase Assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the thermodynamic binding kinetics ( KD​ , kon​ , koff​ ) and target residence time ( τ ). Causality Check: IC50​ only measures potency at a specific time point. SPR measures the residence time ( τ=1/koff​ ), which is a superior predictor of in vivo efficacy, as compounds that remain bound to the target longer provide sustained target coverage.

Step-by-Step Protocol:

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a final level of 3000-5000 Response Units (RU). Quench unreacted esters with ethanolamine.

  • Analyte Injection: Inject 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine across the chip surface in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated KD​ ). Causality: Multi-cycle kinetics, allowing natural dissociation between injections, avoids the need for harsh acidic/basic regeneration steps that could denature the delicate immobilized kinase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Quantitative Pharmacodynamic Data

The table below synthesizes representative kinetic and thermodynamic parameters for the 1-phenyl-1H-1,2,4-triazol-5-amine scaffold class against major kinase targets, demonstrating its selective affinity profile.

Compound Scaffold TargetTarget KinaseAssay Type IC50​ / KD​ (nM)Target Residence Time ( τ )Reference
1,2,4-triazol-5-amine derivativep38α MAPKKinase Activity IC50​ : ~14,400Rapid Reversible (< 1 min)[1]
1-phenyl-1,2,4-triazol-5-amineEGFR (WT)HTRF IC50​ : ~4,180Intermediate (~2.5 min)[2]
1-phenyl-1,2,4-triazol-5-amineJAK2Cell Proliferation IC50​ : > 100,000N/A (Weak/No Binding)[3]

Note: The 1,2,4-triazole core provides the baseline hinge-binding capability, but sub-micromolar potency typically requires further functionalization of the 1-phenyl and 3-cyclopropyl vectors to maximize van der Waals contacts within the specific kinase pockets.

References

1.[1] In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

2.[2] New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study ACS Omega (ACS Publications) URL:[Link]

3.[3] Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the 1,2,4-triazole core is a highly valued bioisostere for amides and esters, offering enhanced metabolic stability and robust hydrogen-bonding capabilities. 3-Cyclopropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the 1,2,4-triazole core is a highly valued bioisostere for amides and esters, offering enhanced metabolic stability and robust hydrogen-bonding capabilities. 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS: 2177259-46-8)[1] has emerged as a particularly versatile building block. By combining the lipophilic, metabolically stable cyclopropyl group with a hydrophobic N1-phenyl tail, this scaffold is ideally suited for occupying hydrophobic pockets in target proteins, such as the ATP-binding site of kinases[2] or the S1 pocket of serine proteases[3]. This application note details the physicochemical profile, mechanistic reactivity, and validated synthetic protocols for functionalizing this critical intermediate.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the key quantitative data for 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.

PropertyValuePharmacological Significance
Chemical Name 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amineCore scaffold nomenclature.
CAS Registry Number 2177259-46-8Unique identifier for commercial sourcing.
Molecular Formula C₁₁H₁₂N₄Defines atomic composition.
Molecular Weight 200.24 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Exocyclic -NH₂)Critical for interacting with hinge region residues in kinases.
Hydrogen Bond Acceptors 3 (Triazole nitrogens)Facilitates robust target-protein binding via the triazole core.
Topological Polar Surface Area ~56.0 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) penetration.

Mechanistic Insights: Pharmacological Relevance & Reactivity

As a Senior Application Scientist, it is crucial to understand why this specific molecule behaves the way it does, rather than merely observing its reactions.

Structural Causality in Drug Design:

  • The Cyclopropyl Group (C3): Unlike linear alkyl chains which are highly susceptible to cytochrome P450-mediated oxidative metabolism, the cyclopropyl ring provides a sterically compact, metabolically stable lipophilic vector.

  • The N1-Phenyl Group: This aromatic ring acts as a hydrophobic tail. In the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, this moiety is critical for occupying the hydrophobic zone II of the ATP binding site via π−π stacking interactions[4].

  • The 5-Amino Group: This is the primary vector for diversification. However, the exocyclic −NH2​ group exhibits diminished nucleophilicity . The lone pair of electrons on the nitrogen atom is heavily delocalized into the electron-deficient 1,2,4-triazole ring. Furthermore, 1,2,4-triazoles exhibit annular tautomerism, meaning electrophiles can erroneously attack the N2 or N4 ring nitrogens instead of the exocyclic amine[3].

Consequences for Synthesis: Because of this electron delocalization, standard peptide coupling conditions (e.g., EDC/NHS at room temperature) often fail or result in poor yields. To successfully functionalize the 5-amino group, one must use highly activated electrophiles (such as acyl chlorides or isocyanates) or potent coupling reagents (like HATU) combined with nucleophilic catalysts (like pyridine) and elevated temperatures[5].

Synthetic Utility & Workflow

The following diagram illustrates the divergent synthetic pathways available for 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine, highlighting the reagents required to overcome its low inherent nucleophilicity.

G A 3-Cyclopropyl-1-phenyl- 1H-1,2,4-triazol-5-amine B Amide Derivatives (Kinase/Protease Inhibitors) A->B Acyl Chloride, Pyridine or HATU, DIPEA, Δ C Urea Derivatives (Receptor Modulators) A->C Isocyanates, TEA, THF D Fused Heterocycles (Triazolo-pyrimidines) A->D 1,3-Diketones, Acid Cat.

Fig 1. Divergent synthetic workflows for 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine functionalization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls and mechanistic rationales are embedded within the steps to ensure high-fidelity reproduction.

Protocol A: Regioselective Amide Coupling via Acyl Chlorides

This protocol utilizes an acyl chloride in the presence of pyridine. Causality: Pyridine serves a dual purpose; it acts as an acid scavenger to neutralize the generated HCl (preventing protonation of the triazole core), and it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which forces the sluggish exocyclic amine to react[5].

Reagents:

  • 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (1.0 eq)

  • Target Acyl Chloride (1.2 eq)

  • Anhydrous Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the triazol-5-amine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling prevents uncontrolled exothermic reactions and minimizes competitive acylation at the annular N2/N4 positions.

  • Electrophile Addition: Dissolve the acyl chloride (1.2 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Rationale: Slow addition maintains a low concentration of the electrophile, preventing di-acylation of the exocyclic amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting mass ( m/z 201.1 [M+H]⁺) and the appearance of the target amide mass validates the reaction progression.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1N HCl (to remove residual pyridine), followed by brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of Urea Derivatives via Isocyanates

Causality: Isocyanates are exceptionally strong electrophiles that readily react with deactivated amines. Triethylamine (TEA) is utilized to maintain a basic environment, ensuring the exocyclic amine remains deprotonated and nucleophilic.

Reagents:

  • 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (1.0 eq)

  • Target Isocyanate (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an Argon-purged flask, dissolve the triazol-5-amine (1.0 eq) in anhydrous THF (0.15 M).

  • Activation: Add TEA (1.5 eq) and stir at room temperature for 10 minutes.

  • Coupling: Add the isocyanate (1.1 eq) dropwise.

  • Thermal Acceleration: Attach a reflux condenser and heat the mixture to 60 °C for 8 hours. Rationale: The steric hindrance of the cyclopropyl group combined with the low nucleophilicity of the amine necessitates thermal energy to drive the urea formation to completion.

  • Isolation: Cool the reaction to room temperature. In most cases, the highly crystalline urea product will spontaneously precipitate from the THF solution.

  • Validation & Recovery: Filter the precipitate and wash with cold diethyl ether. If precipitation does not occur, concentrate the solvent in vacuo and purify via recrystallization from hot ethanol. Confirm the structure via ¹H-NMR (look for the distinct broad singlet of the urea -NH protons around 8.5–9.5 ppm).

References

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source: PubMed Central (NIH) URL:[Link]

  • Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action Source: ACS Publications URL:[Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study Source: ACS Omega URL:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized for its bioisosteric properties and hydrogen-bonding capabilities[1]. Specifically, 3-cyclopropyl-1-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized for its bioisosteric properties and hydrogen-bonding capabilities[1]. Specifically, 3-cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine presents a unique synthetic challenge due to its ambident nucleophilicity. Alkylation of this substrate requires precise control over regioselectivity to differentiate between the exocyclic 5-amino group and the endocyclic nitrogen atoms (N2 and N4). This application note details two self-validating, field-proven methodologies to achieve >95% regioselectivity for exocyclic N-alkylation.

Mechanistic Insights & Causality (E-E-A-T)

Computational and experimental studies on C-amino-1,2,4-triazoles reveal that the global nucleophilicity of 5-amino isomers is generally lower than that of their 3-amino counterparts[2]. In neutral or weakly basic media, direct reaction with electrophiles (e.g., alkyl halides) predominantly occurs at the endocyclic N4 position, yielding 1,4-disubstituted 5-amino-1,2,4-triazolium salts[2]. This is driven by the higher electron density and thermodynamic stability of the endocyclic nitrogen in the neutral tautomer.

To force alkylation at the exocyclic 5-amino group, the reaction environment must be synthetically engineered to alter the electronic landscape of the molecule. We present two distinct pathways:

  • Pathway A (Reductive Amination) : By condensing the exocyclic amine with an aldehyde to form an imine, the endocyclic nitrogens are electronically bypassed. Subsequent mild reduction traps the exocyclic N-alkyl derivative. This method is self-validating as the endocyclic nitrogens cannot form stable imines.

  • Pathway B (Protection-Directed Alkylation) : N-acetylation of the 5-amino group introduces an electron-withdrawing acetyl moiety. This lowers the pKa of the N-H bond, enabling selective deprotonation by strong bases. The resulting ambident anion is highly nucleophilic at the exocyclic nitrogen, directing alkylation exclusively to the N5 position[3]. Subsequent hydrolysis yields the target N-alkylated amine[3].

Pathway Visualization

AlkylationPathways cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Protection-Directed SM 3-Cyclopropyl-1-phenyl- 1H-1,2,4-triazol-5-amine Imine Imine Intermediate SM->Imine Aldehyde, Acid Catalyst Acyl N-Acetylation (Ac2O) SM->Acyl RedAm Reduction (NaBH(OAc)3) Imine->RedAm Product Exocyclic N-Alkyl Derivative RedAm->Product High Regioselectivity Alk Base-Promoted Alkylation (NaH, R-X) Acyl->Alk N-Acetyl Intermediate Deprot Hydrolysis (HCl or NaOH) Alk->Deprot N-Alkyl-N-Acetyl Deprot->Product Deprotection

Figure 1: Divergent synthetic pathways for the regioselective N-alkylation of 5-amino-1,2,4-triazoles.

Quantitative Data Presentation

Table 1: Comparison of Regioselective N-Alkylation Strategies

ParameterProtocol A: Reductive AminationProtocol B: Protection-Directed Alkylation
Electrophile Scope Aldehydes, KetonesPrimary/Secondary Alkyl Halides
Regioselectivity >95% (Exocyclic N5)>95% (Exocyclic N5)
Risk of N4-Alkylation Negligible (Imine intermediate limits N4 reactivity)Negligible (Acyl group sterically blocks N4 and directs deprotonation)
Step Count 1 (One-pot cascade)3 (Protect → Alkylate → Deprotect)
Typical Overall Yield 65% – 85%50% – 70%
Primary Advantage Mild conditions, highly selective for mono-alkylationAccess to bulky alkyl groups, robust for unreactive electrophiles

Experimental Protocols

Protocol A: Regioselective Mono-Alkylation via Reductive Amination

This protocol is optimal for synthesizing secondary amines at the C5 position using aldehydes.

Reagents:

  • 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the aminotriazole (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality Note: The exocyclic amine of the triazole is relatively electron-poor. The acid catalyst is critical to protonate the carbonyl oxygen of the aldehyde, facilitating nucleophilic attack and subsequent dehydration to form the iminium ion.

  • Stirring: Stir the mixture at room temperature for 2 hours to ensure complete imine formation.

  • Reduction: Cool the reaction to 0 °C and add STAB (1.5 eq) portion-wise. Causality Note: STAB is specifically chosen over NaBH₄ because it is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, thereby preventing the formation of alcohol byproducts.

  • Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8). Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Exocyclic Alkylation via Acyl-Protection Strategy

This protocol is optimal for utilizing alkyl halides that are unreactive under reductive amination conditions, effectively blocking endocyclic N4-alkylation.

Reagents:

  • 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (1.0 eq)

  • Acetic anhydride (2.0 eq)

  • Pyridine (Solvent/Base)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (R-X) (1.2 eq)

  • Anhydrous DMF

  • 2M HCl (Aqueous)

Step-by-Step Methodology: Step 1: N-Acetylation (Protection)

  • Dissolve the aminotriazole in pyridine (0.5 M) and add acetic anhydride (2.0 eq).

  • Stir the mixture at 80 °C for 4 hours.

  • Cool to room temperature, pour into ice water, and filter the resulting precipitate. Wash with cold water and dry under a vacuum to isolate the N-(3-cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-yl)acetamide intermediate.

Step 2: Base-Promoted Alkylation 4. Dissolve the N-acetyl intermediate in anhydrous DMF (0.2 M) and cool to 0 °C under N₂. 5. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes. Causality Note: The electron-withdrawing acetyl group lowers the pKa of the N-H bond. NaH quantitatively deprotonates it, ensuring selective formation of the ambident anion which directs alkylation exclusively to the exocyclic nitrogen[3]. 6. Add the alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. 7. Carefully quench with cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with LiCl (5% aqueous) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection (Hydrolysis) 8. Dissolve the crude N-alkyl-N-acetyl intermediate in ethanol and add an excess of 2M HCl. 9. Reflux the mixture for 12 hours to hydrolyze the acetyl group. 10. Cool to room temperature, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry and purify via flash column chromatography to yield the pure exocyclic N-alkylated product.

References

  • Source: researchgate.
  • Title: On triazoles.
  • Source: nih.

Sources

Method

Application Notes and Protocols for LC-MS Analysis of 1,2,4-Triazol-5-amines

Introduction: The Analytical Challenge of Polar Triazoles The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a vast range of biological activities.[1] Speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polar Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a vast range of biological activities.[1] Specifically, 1,2,4-triazol-5-amines are not only key synthetic intermediates but also represent a class of compounds with demonstrated anticoagulant properties and other pharmacological potential.[2][3] Furthermore, simple 1,2,4-triazole is a common metabolite of widely used triazole fungicides, making its detection in environmental and food matrices a regulatory necessity.[4][5][6]

The analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS), while powerful, is fraught with challenges. The primary obstacle stems from their inherent physicochemical properties: the presence of the triazole ring and the exocyclic amine group confers high polarity.[4][7][8] This leads to several analytical difficulties:

  • Poor Chromatographic Retention: These polar analytes are often poorly retained on conventional reversed-phase columns (e.g., C18), causing them to elute near the solvent front with endogenous matrix components.[8]

  • Significant Matrix Effects: Co-elution with salts, phospholipids, and other polar molecules from complex biological or environmental samples can lead to severe ion suppression or enhancement in the MS source, compromising data accuracy and reproducibility.[7][9][10]

  • Low Fragmentation Efficiency: Some triazole derivatives exhibit poor fragmentation efficiency in tandem mass spectrometry (MS/MS), making it difficult to find sensitive and specific MRM transitions.[7]

This application note provides a comprehensive guide to three robust sample preparation protocols—Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction—designed to overcome these challenges. The focus is not just on the procedural steps, but on the underlying principles that ensure a clean, concentrated sample, paving the way for reliable and accurate LC-MS quantification.

Foundational Strategies: Choosing the Right Path

The selection of an appropriate sample preparation technique is a critical decision dictated by the sample matrix, the required limit of quantification (LOQ), sample throughput needs, and the available resources. The fundamental goal is to remove interfering substances while maximizing the recovery of the target analytes. For 1,2,4-triazol-5-amines, the main interferents are proteins in biological fluids and a wide array of polar molecules in environmental or food samples.

The following sections detail three distinct workflows, from the simplest and fastest to the most selective, providing researchers with the tools to develop a fit-for-purpose method.

Protocol I: Protein Precipitation (PPT)

A. Principle and Application

Protein Precipitation is the simplest and fastest method for removing the bulk of proteins from biological matrices like plasma, serum, or urine.[11] The addition of a water-miscible organic solvent disrupts the hydration shell around protein molecules, causing them to denature and precipitate out of solution.[12] While this method is ideal for high-throughput screening, it is the least selective. It does not effectively remove highly polar interferences like salts or phospholipids, which can still cause significant matrix effects.[9][13]

B. Causality: Why Acetonitrile?

Acetonitrile is generally the precipitating agent of choice over methanol. Studies have shown that acetonitrile provides cleaner extracts by precipitating a larger fraction of proteins and co-precipitating fewer phospholipids compared to methanol.[13] The addition of a small percentage of acid (e.g., 1% formic acid) can further enhance the precipitation efficiency and ensure the analytes remain stable and protonated.[13]

C. Detailed Experimental Protocol

  • Aliquot Sample: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with a working solution of a suitable internal standard. A stable isotope-labeled (SIL) version of the analyte is strongly preferred to correct for matrix effects and procedural losses.[13][14]

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. This 3:1 solvent-to-sample ratio is effective for most applications.[12]

  • Mix Thoroughly: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system (solvent-matching).

  • Analyze: Inject the reconstituted sample into the LC-MS system.

D. Workflow Visualization

PPT_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Analysis Sample 1. Aliquot 100 µL Plasma/Serum Add_IS 2. Add Internal Standard Sample->Add_IS Add_ACN 3. Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex 1 min Add_ACN->Vortex Centrifuge 5. Centrifuge >12,000 x g, 10 min Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate & Reconstitute Supernatant->Evaporate LCMS 8. LC-MS Analysis Evaporate->LCMS

Caption: Workflow for Protein Precipitation (PPT).

Protocol II: Solid-Phase Extraction (SPE)

A. Principle and Application

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that provides significantly cleaner extracts than PPT, thereby minimizing matrix effects.[9] It operates like a miniaturized form of liquid chromatography, using a solid sorbent to retain the analyte of interest from the liquid sample matrix while allowing interferences to pass through. The analyte is then selectively eluted with a small volume of solvent.

B. Causality: Why Porous Graphitic Carbon (PGC)?

For highly polar analytes like 1,2,4-triazol-5-amines that are poorly retained on C18 silica, Porous Graphitic Carbon (PGC) is an exceptional sorbent choice.[15] Retention on PGC is not based on hydrophobic interactions but rather on polar and electronic interactions between the analyte and the flat, polarizable graphite surface. This makes it ideal for capturing polar compounds from aqueous solutions.[6][15]

C. Detailed Experimental Protocol (using PGC)

  • Cartridge Conditioning: Condition a PGC SPE cartridge (e.g., 150 mg) sequentially with:

    • 3 mL of methanol/acetonitrile with 0.5% formic acid (elution solvent).

    • 3 mL of methanol.

    • 3 mL of HPLC-grade water.

    • Crucial: Do not allow the sorbent bed to go dry after this step.

  • Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with water, or a 5-10 mL water sample) onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing: Wash the cartridge to remove residual interferences.

    • Pass 3 mL of HPLC-grade water through the cartridge.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all water. This step is critical for efficient elution.

  • Elution: Elute the trapped analytes with 2 x 1.5 mL of a methanol/acetonitrile mixture containing an acid modifier (e.g., 0.5% formic acid). The modifier ensures the analytes are in their ionic form, which can disrupt their interaction with the PGC surface.

  • Evaporate and Reconstitute: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase.

  • Analyze: Vortex, centrifuge briefly, and inject the sample into the LC-MS system.

D. Workflow Visualization

SPE_Workflow cluster_prep Cartridge Preparation cluster_cleanup Clean-up & Elution cluster_final Final Steps Condition 1. Condition (Solvent, MeOH, H2O) Load 2. Load Sample Condition->Load Wash 3. Wash with H2O & Dry Load->Wash Elute 4. Elute Analytes Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute LCMS 7. LC-MS Analysis Reconstitute->LCMS LLE_Workflow cluster_prep Aqueous Phase Preparation cluster_extract Extraction cluster_final Final Steps Sample 1. Aliquot Sample & Add IS Adjust_pH 2. Adjust to Basic pH Sample->Adjust_pH Add_Solvent 3. Add Organic Solvent Adjust_pH->Add_Solvent Mix 4. Mix & Separate Phases Add_Solvent->Mix Collect 5. Collect Organic Layer Mix->Collect Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute LCMS 8. LC-MS Analysis Reconstitute->LCMS

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Method Comparison and Data Summary

The choice between these protocols involves a trade-off between speed, cost, and the quality of the final data. The table below summarizes the key characteristics of each method to guide the selection process.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity/Cleanliness LowHighMedium to High
Matrix Effect Removal PoorExcellentGood
Typical Recovery >90% (but with high variability)85-105% (highly consistent)70-100% (operator dependent)
Throughput Very HighMedium (can be automated)Low to Medium
Cost per Sample Very LowHighLow
Complexity/Labor LowHighMedium
Best Suited For High-throughput screening, analysis of high-concentration samples.Low-level quantification, complex matrices, methods requiring highest accuracy.Matrices with few emulsions, cost-sensitive labs, methods where pH control is easy.

Conclusion and Final Recommendations

The successful LC-MS analysis of 1,2,4-triazol-5-amines is critically dependent on a well-designed sample preparation strategy that effectively mitigates their inherent polarity and susceptibility to matrix interference.

  • For rapid screening or when analyzing samples with high analyte concentrations, Protein Precipitation offers an unmatched combination of speed and simplicity.

  • For trace-level quantification in complex matrices such as plasma, soil extracts, or food homogenates, Solid-Phase Extraction using a PGC sorbent is the authoritative choice, delivering the cleanest extracts and the most reliable data.

  • Liquid-Liquid Extraction remains a powerful and cost-effective alternative, provided that the critical pH adjustment step is carefully optimized and controlled.

Ultimately, the optimal protocol is one that is validated to meet the specific demands of the assay. [16]It is imperative to assess key parameters such as recovery, matrix effects, precision, and accuracy to ensure the chosen sample preparation method yields data that is not only accurate but also defensible. [14][17]The use of a stable isotope-labeled internal standard is the single most effective tool to compensate for inevitable sample-to-sample variations and is strongly recommended for all quantitative applications. [4]

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.
  • Protein precipitation: A comprehensive guide. Abcam.
  • In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. (2004). PubMed.
  • Solid phase extraction of amines | Request PDF. ResearchGate.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu.
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020). ACS Publications.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex.
  • Solid-phase extraction of polar compounds with a hydrophilic copolymeric sorbent. Universitat Rovira i Virgili.
  • A new liquid–liquid microextraction method by ultrasound assisted salting-out for determination of triazole pesticides in water samples coupled by gas chromatography-mass spectrometry. (2014). Analytical Methods (RSC Publishing).
  • Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. (2020). PubMed.
  • Quantitative analysis of small molecules in biological samples. SlideShare.
  • LC-MS metabolomics of polar compounds. (2012). PubMed.
  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. EPA.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2017). PMC.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC.
  • Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. (2012). PubMed.
  • Sample treatment based on extraction techniques in biological matrices. (2011). PubMed.
  • (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
  • (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark.
  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, >N>,>N>-dimethylsulfamide, and other small polar organic compounds in groundwater. (2020). GEUS' publications.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing).
  • The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate.
  • Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. (2020). ACS Publications.
  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. PMC.

Sources

Application

Application Note: Advanced Catalytic Cross-Coupling of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Buchwald-Hartwig Amination Protocols, Mechanistic Causality, and Self-Validating Workflows Executive Summary 3-Cycloprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Buchwald-Hartwig Amination Protocols, Mechanistic Causality, and Self-Validating Workflows

Executive Summary

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine is a highly versatile building block in medicinal chemistry. It offers a unique combination of a lipophilic phenyl ring, a metabolically stable cyclopropyl group, and a functionalizable 5-amino group. However, derivatizing this 5-amino group via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) presents significant scientific challenges due to catalyst poisoning and low substrate nucleophilicity.

This application note provides a field-proven, self-validating protocol for the high-yield C–N cross-coupling of this specific triazole. By leveraging sterically demanding N-heterocyclic carbene (NHC) ligands and an in situ reductant, this methodology bypasses traditional limitations, enabling the rapid synthesis of complex therapeutic candidates.

Mechanistic Rationale & Substrate Challenges (E-E-A-T)

As a Senior Application Scientist, I frequently observe standard catalytic systems (e.g., Pd2(dba)3 with BINAP or XPhos) failing when applied to 5-amino-1,2,4-triazoles. Understanding the causality behind this failure is critical to successfully modifying the protocol.

  • The Catalyst Poisoning Paradigm: The 1,2,4-triazole core is a strong multidentate ligand. The N2 and N4 nitrogen atoms possess accessible lone pairs that competitively bind to the palladium center. This forms highly stable, catalytically dead off-cycle complexes [1].

  • Electronic Deactivation: The exocyclic 5-amino group exhibits significantly reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring, slowing down the amine coordination step in the catalytic cycle.

  • The NHC/TPEDO Solution: To overcome these barriers, the catalytic system must employ highly sterically hindered NHC ligands, such as IPr*OMe or THP-Dipp [1, 2]. The immense steric bulk of these ligands effectively blocks the formation of bis-triazole-palladium chelates, destabilizing off-cycle intermediates and funneling the reaction toward the desired C–N bond formation. Furthermore, the use of TPEDO (1,1,2,2-tetraphenylethane-1,2-diol) as a mild in situ reductant ensures the efficient generation of the highly active Pd(0) species from air-stable Pd(II) precatalysts without relying on harsh reducing agents.

Catalytic Workflow & Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting the critical phases where the bulky NHC ligand prevents off-cycle degradation.

CatalyticCycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Precat Pd(II)-NHC Precatalyst (e.g., IPr*OMe-Pd) Pd0 Active Pd(0)-NHC Catalyst Species Precat->Pd0 TPEDO (Reductant) OxAdd 1. Oxidative Addition [Pd(II)(Ar)(X)(NHC)] Pd0->OxAdd + Aryl Halide (Ar-X) Coord 2. Amine Coordination [Pd(II)(Ar)(NH2-R)(NHC)] OxAdd->Coord + 3-Cyclopropyl-1-phenyl -1H-1,2,4-triazol-5-amine Deprot 3. Deprotonation [Pd(II)(Ar)(NH-R)(NHC)] Coord->Deprot + Base (NaOtBu) Deprot->Pd0 Reductive Elimination Product Coupled Product N-Aryl-Triazol-5-amine Deprot->Product Product Release

Figure 1: Pd/NHC-catalyzed Buchwald-Hartwig amination cycle for 5-amino-1,2,4-triazoles.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) or observable metric to ensure the integrity of the reaction before proceeding.

Materials Required:
  • Substrate: 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (1.0 equiv, 1.0 mmol, ~200.1 mg)

  • Coupling Partner: Aryl Bromide or Chloride (1.2 equiv)

  • Catalyst: [Pd(IPr*OMe)(cin)Cl] (2–5 mol%)

  • Activator: TPEDO (1,1,2,2-tetraphenylethane-1,2-diol) (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Preparation & Rigorous Deoxygenation

  • Action: Charge an oven-dried Schlenk tube with the triazole substrate, aryl halide (if solid), Pd-NHC precatalyst, TPEDO, and NaOtBu. Evacuate the tube and backfill with ultra-pure argon (repeat for 3 cycles).

  • Causality: The Pd(0) species generated in situ is highly susceptible to oxidation. Furthermore, NaOtBu is hygroscopic; exposure to ambient moisture hydrolyzes it to NaOH, which is completely ineffective for this coupling and triggers substrate degradation.

  • Validation Check: Perform a Karl Fischer titration on the 1,4-dioxane solvent prior to injection. The moisture content must read <50 ppm H₂O.

Step 2: Catalyst Activation & Heating

  • Action: Inject the anhydrous 1,4-dioxane (and aryl halide, if liquid) via a gas-tight syringe. Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath.

  • Causality: TPEDO acts as a mild, thermally activated reductant. It reduces the Pd(II) precatalyst to the active Pd(0)-NHC species without reducing the sensitive functional groups on the triazole or aryl halide.

  • Validation Check: Monitor the solution visually. A successful activation is indicated by a distinct color transition from pale yellow/orange (Pd(II)) to a deep red/brown (active Pd(0)) within the first 15–30 minutes of heating. If the solution turns black and precipitates immediately, oxygen ingress has occurred (Pd black formation).

Step 3: Reaction Monitoring (IPC)

  • Action: Sample the reaction at the 12-hour mark under positive argon pressure.

  • Causality: Continuous heating past the point of completion leads to catalyst decomposition and potential hydrodehalogenation side-reactions.

  • Validation Check: Quench the 10 µL aliquot in MeCN/H₂O and analyze via LC-MS. Confirm the disappearance of the triazole starting material peak ( m/z 201.1 [M+H]⁺) and the appearance of the target product mass (See Table 1).

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature, dilute with 10 mL of Ethyl Acetate (EtOAc), and filter through a tightly packed pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Causality: The Celite filtration removes insoluble inorganic salts (NaBr/NaCl) and precipitated palladium, preventing severe streaking and baseline resolution issues during chromatography.

  • Validation Check: Obtain a ¹H NMR spectrum of the purified product. Successful C–N coupling is validated by the disappearance of the broad primary amine (-NH₂) singlet at ~5.5 ppm and the emergence of a downfield secondary amine (-NH) singlet at ~8.0–9.0 ppm.

Quantitative Data & Substrate Scope

The following table summarizes the expected quantitative outcomes when applying this protocol to 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine with various aryl halides. The data demonstrates the robustness of the bulky NHC system across different electronic environments.

Table 1: Representative Substrate Scope and Validation Metrics

Aryl Halide Coupling PartnerCatalyst LoadingReaction TimeExpected Yield (%)IPC Mass Validation ( m/z [M+H]⁺)
4-Bromotoluene (Electron-Neutral)2 mol%12 h88%291.18
4-Chloroanisole (Electron-Rich)4 mol%16 h82%307.18
1-Bromo-4-fluorobenzene (Halogenated)2 mol%12 h91%295.15
2-Bromopyridine (Heteroaromatic)5 mol%24 h75%278.16

Note: Yields represent isolated, chromatographically pure products. Catalyst loading adjustments are based on the oxidative addition rate of the specific aryl halide.

References

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator Inorganic Chemistry Frontiers, 2023, 10, 218-239. URL:[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles Molecules, 2022, 27(6), 1957. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-Cyclopropyl-1-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS: 2177259-46-8).

The most efficient and scalable route to this specific scaffold utilizes the cyclization of N-cyanocyclopropanecarboximidate with phenylhydrazine[1]. However, this pathway is highly sensitive to moisture, pH, and thermal parameters. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to maximize your reaction yield.

Reaction Workflow & Mechanistic Bottlenecks

Understanding the divergence points in your reaction is critical. The diagram below maps the optimal synthetic pathway alongside the three most common parasitic reactions that degrade final yield.

SynthesisWorkflow SM Cyclopropanecarbonitrile + Methanol / HCl Imidate N-Cyanocyclopropanecarboximidate (Key Intermediate) SM->Imidate Pinner Reaction then NH2CN Cyclization Thermal Cyclization (EtOH, Acid Catalyst) Imidate->Cyclization Phenylhydrazine Addition Hydrolysis Hydrolysis Byproducts (Avoid Trace H2O) Imidate->Hydrolysis Moisture Exposure Product 3-Cyclopropyl-1-phenyl- 1H-1,2,4-triazol-5-amine (Target Yield) Cyclization->Product Optimal Conditions Regioisomer 3-Amine Regioisomer (Avoid Low pH) Cyclization->Regioisomer pH Imbalance OpenChain Uncyclized Amidrazone (Avoid Low Temp) Cyclization->OpenChain Insufficient Heat

Workflow and failure points in the synthesis of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.

Troubleshooting & FAQs

Q1: My reaction stalls, and LC-MS shows a mass corresponding to an uncyclized intermediate. How do I drive the reaction to completion?

A: Low yields and incomplete reactions are frequently caused by stalling at the open-chain amidrazone intermediate[2],[3]. The cyclization of the intermediate requires sufficient thermal energy to overcome the activation barrier for ring closure.

  • The Fix: If you are running the reaction in methanol (b.p. 65°C), the temperature is likely insufficient. Switch the solvent to ethanol (b.p. 78°C) or 1-propanol to achieve a higher reflux temperature. Additionally, the inclusion of a mild acid catalyst (e.g., 10 mol% acetic acid) activates the cyano carbon for intramolecular nucleophilic attack, significantly accelerating cyclization.

Q2: I am isolating a mixture of isomers. How do I improve regioselectivity to favor the 5-amine over the 3-amine?

A: Regioselectivity is dictated by which nitrogen of the phenylhydrazine attacks the imidate carbon first. The terminal primary amine (-NH₂) of phenylhydrazine is more nucleophilic and sterically accessible than the internal secondary amine (-NH-Ph).

  • The Fix: If the reaction pH drops too low (e.g., using strong mineral acids), the terminal -NH₂ becomes preferentially protonated, reversing the nucleophilicity gradient and leading to the undesired 3-amine regioisomer. Use a weak acid like acetic acid or a buffered system (sodium acetate) to maintain a pH of ~5.5–6.0.

  • Validation: You can distinguish the 1,2,4-triazol-5-amine from its regioisomers using Nuclear Overhauser Effect (NOE) difference NMR experiments. Irradiating the -NH₂ protons will show an enhancement of the ortho-aromatic protons on the phenyl ring only in the 5-amine configuration[4].

Q3: My N-cyanoimidate intermediate seems to degrade before I can even add the phenylhydrazine. What is happening?

A: Imidates are highly electrophilic and exceptionally prone to hydrolysis. Even atmospheric moisture can convert your intermediate into cyclopropanecarboxamide, a dead-end byproduct that will not react with phenylhydrazine.

  • The Fix: Ensure absolute anhydrous conditions during the initial Pinner reaction. Use freshly dried solvents, flame-dried glassware, and perform the reaction under an inert argon or nitrogen atmosphere.

Q4: The product won't crystallize during the work-up phase. How can I isolate it efficiently?

A: The cyclopropyl group adds lipophilicity, which can cause the product to oil out rather than crystallize, especially if trace unreacted phenylhydrazine remains.

  • The Fix: After removing the reaction solvent under reduced pressure, quench the residue in ice-cold water and extract with ethyl acetate[5]. Wash the organic layer with dilute HCl (0.5 M) to remove residual phenylhydrazine, followed by brine. Dry over Na₂SO₄, concentrate, and recrystallize from an ethanol/water mixture. Scratching the flask with a glass rod can help induce nucleation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the overall yield/regioselectivity of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.

SolventReflux Temp (°C)Catalyst (10 mol%)Reaction Time (h)Regioselectivity (5-Amine : 3-Amine)Overall Yield (%)
Methanol65None1270 : 3045
Ethanol78None875 : 2558
Ethanol 78 Acetic Acid 6 95 : 5 84
DMF120Acetic Acid380 : 2062 (Thermal Degradation)

Data Interpretation: Ethanol with catalytic acetic acid provides the optimal balance of thermal energy for complete cyclization while maintaining a pH that strictly favors the 5-amine regioisomer.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of Methyl N-Cyanocyclopropanecarboximidate
  • Reaction: Dissolve cyclopropanecarbonitrile (1.0 equiv) in anhydrous methanol (3.0 equiv) under argon. Cool to 0°C. Bubble dry HCl gas through the solution until saturated. Stir at room temperature for 12 hours to form the Pinner salt.

  • Cyanoimidation: Concentrate the mixture in vacuo to remove excess HCl. Redissolve in anhydrous methanol, cool to 0°C, and add cyanamide (1.1 equiv) and triethylamine (to pH 8). Stir for 4 hours.

  • Validation Checkpoint: Take an aliquot and perform FT-IR spectroscopy.

    • Pass Criteria: Presence of a strong C=N stretch (~1650 cm⁻¹) and a C≡N stretch (~2200 cm⁻¹).

    • Fail Criteria: A strong C=O stretch (~1680 cm⁻¹) indicates hydrolysis to the amide. Discard and restart under stricter anhydrous conditions.

Step 2: Cyclization to 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine
  • Reaction: Dissolve the validated N-cyanoimidate intermediate (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Addition: Add phenylhydrazine (1.1 equiv) and glacial acetic acid (0.1 equiv).

  • Heating: Heat the mixture to a gentle reflux (78°C) for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 1:1 Ethyl Acetate/Hexane).

    • Pass Criteria: Complete consumption of the imidate spot and appearance of a single lower-Rf product spot.

  • Work-up: Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and water. Wash the organic layer with 0.5 M HCl (to remove excess phenylhydrazine), then brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic layer and recrystallize the crude solid from hot ethanol/water to yield pure 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.

  • Final Validation: Confirm structure via LC-MS (Expected [M+H]⁺ = 201.1) and ¹H-NMR (ensure the cyclopropyl multiplet integrates correctly against the 5 aromatic protons of the phenyl ring).

References

  • TSI Journals. SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Available at: [Link]

  • Arkivoc. 2-Arylhydrazononitriles in heterocyclic synthesis: a novel route to 1,3-diaryl-1,2,4-triazol-5-amines via a Tiemann rearrangement of arylhydrazonoamidoximes. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine functionalization

Technical Support Center: Functionalization of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine Welcome to the technical support guide for navigating the synthetic challenges associated with 3-Cyclopropyl-1-phenyl-1H-1,2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

Welcome to the technical support guide for navigating the synthetic challenges associated with 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine. This document provides field-proven insights, troubleshooting guides, and validated protocols designed for researchers, medicinal chemists, and drug development professionals. Our focus is to address the primary obstacle in derivatizing this scaffold: the significant steric hindrance around the C5-amino group, which is crowded by the adjacent N1-phenyl and C3-cyclopropyl substituents.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are standard N-functionalization reactions (e.g., acylation, arylation) so challenging with this substrate?

The core issue is steric hindrance. The 5-amino group is positioned on a 1,2,4-triazole ring and is flanked by two bulky substituents: a phenyl group at the N1 position and a cyclopropyl group at the C3 position. This arrangement creates a sterically congested environment that severely restricts access to the nitrogen lone pair of the amino group. Consequently, many standard protocols result in low to no yield, or reaction at less hindered sites (i.e., the N2 or N4 positions of the triazole ring). Furthermore, C-amino-1,2,4-triazoles are known to be challenging substrates for metal-catalyzed reactions due to their ability to act as multidentate ligands, which can coordinate to and deactivate the metal catalyst.[1]

Q2: I am observing acylation on the triazole ring (N1) instead of the exocyclic amine. How can I promote selective acylation at the 5-amino position?

This is a common issue rooted in kinetics versus thermodynamics. Acylation often occurs kinetically at the more accessible annular nitrogen atoms of the triazole ring.[2][3][4] To obtain the thermodynamically more stable 5-acylamino product, a subsequent rearrangement is typically required.

  • Kinetic Product: Direct acylation with acyl chlorides often yields the 1-acyl-5-amino-1H-1,2,4-triazole isomer.[4]

  • Thermodynamic Product: This kinetic product can be rearranged to the desired 5-acylamino-1H-1,2,4-triazole through thermal methods (heating in a high-boiling solvent like DMF or sulfolane) or, more efficiently, under mild basic conditions (e.g., LiOH in DMSO).[4][5] The base-mediated method proceeds via an intermolecular trans-aminoacylation mechanism.[4]

Acylation_Isomerization Substrate 3-Cyclopropyl-1-phenyl- 1H-1,2,4-triazol-5-amine Kinetic Kinetic Product (N1-Acyl Isomer) Substrate->Kinetic Acyl Chloride, Pyridine Thermo Thermodynamic Product (N5-Acyl Isomer) Kinetic->Thermo Heat (DMF, >150°C) or Base (LiOH, DMSO)

Caption: Isomerization from kinetic (N1-acyl) to thermodynamic (N5-acyl) product.

Q3: My Palladium-catalyzed N-arylation (Buchwald-Hartwig) reaction is failing. What are the critical parameters for this transformation?

Standard Buchwald-Hartwig conditions often fail with this substrate due to low nucleophilicity of the amino group and catalyst inhibition.[1] Success hinges on the careful selection of the catalytic system. The key is to use a palladium catalyst supported by a very bulky, electron-rich N-heterocyclic carbene (NHC) ligand. These ligands create a sterically demanding coordination sphere around the palladium center, which facilitates the difficult reductive elimination step to form the C-N bond.[1][6]

Part 2: Troubleshooting Guide: Buchwald-Hartwig N-Arylation

This guide addresses common failures in the Pd-catalyzed cross-coupling of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine with aryl halides.

Symptom Potential Cause Recommended Solution
No Reaction / Trace Product 1. Catalyst Inactivity: Traditional phosphine ligands (e.g., XPhos, SPhos) may not be effective. 2. Base is too weak: Insufficient deprotonation of the amine.1. Switch to a specialized catalyst system. Use a Pd-NHC complex, specifically one with a bulky, expanded-ring NHC ligand like [(THP-Dipp)Pd(cinn)Cl].[6][7] Alternatively, systems with bulky ligands like IPr*OMe have proven effective for similar challenging aminoheterocycles.[1] 2. Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the standard and most effective choice.[6]
Low Yield (<30%) 1. Suboptimal Reaction Conditions: Incorrect temperature or solvent. 2. Aryl Halide Reactivity: Aryl chlorides are less reactive than bromides or iodides.1. Increase temperature and use an appropriate solvent. Reactions are typically run at high temperatures (110-120 °C) in a high-boiling, ethereal solvent like 1,4-dioxane.[6] 2. Adjust catalyst loading and reaction time for aryl chlorides. Higher catalyst loading (e.g., 4-5 mol%) and extended reaction times may be necessary.[1][7] Consider using an aryl bromide or iodide if synthetically feasible.
Decomposition of Starting Material 1. Base-mediated degradation: Prolonged exposure to strong base at high temperatures. 2. Oxygen contamination: O2 can lead to catalyst deactivation and side reactions.1. Ensure slow addition of the base. Add NaOtBu portion-wise or as a solution. 2. Maintain a strictly inert atmosphere. Thoroughly degas the solvent and reaction vessel with argon or nitrogen before adding the catalyst and reagents.
Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation

This protocol is adapted from methodologies proven effective for sterically hindered and coordinating amino-triazoles.[1][6]

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube, add 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (1.0 equiv), the desired aryl bromide (1.2-1.5 equiv), and sodium tert-butoxide (2.0-3.0 equiv).

  • Add the palladium catalyst [(THP-Dipp)Pd(cinn)Cl] (2-5 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

Step 2: Reaction Execution

  • Seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle cluster_0 Pd0 Pd(0)L OA Ar-Pd(II)-X (L) Pd0->OA Oxidative Addition (Ar-X) Coord [Ar-Pd(II)-X (L)(R-NH2)] OA->Coord Amine Coordination Deprot [Ar-Pd(II)-NHR (L)] Coord->Deprot Deprotonation (Base) RE Product Ar-NHR Deprot->RE Reductive Elimination (Rate-Limiting Step) Catalyst_Regen Pd(0)L RE->Catalyst_Regen

Caption: Buchwald-Hartwig cycle for N-arylation of hindered amines.

Part 3: Alternative Functionalization Strategies

Suzuki-Miyaura Coupling for C-C Bond Formation

While N-functionalization is common, you may wish to modify the N1-phenyl ring. The Suzuki-Miyaura reaction is a powerful tool for this, coupling an aryl halide (on the phenyl ring) with a boronic acid.[8] The presence of the aminotriazole moiety requires careful catalyst selection to avoid side reactions.

Key Consideration: The aminotriazole can act as a ligand for the palladium catalyst. Using robust catalysts, often the same ones used for challenging Buchwald-Hartwig reactions (e.g., Pd(OAc)2 with bulky phosphine or NHC ligands), can mitigate this issue.[9][10]

FAQ: Can I perform a Suzuki coupling with a boronic acid when my triazole already has the bulky substituents?

Yes. The key is to ensure the catalytic cycle proceeds faster than catalyst sequestration by the aminotriazole group.

  • Strategy: Use a pre-catalyst that activates easily and a bulky ligand that favors the desired cross-coupling pathway.

  • Base Selection: A milder base like K2CO3 or K3PO4 is often sufficient for Suzuki couplings and is less likely to cause degradation of the substrate compared to NaOtBu.

Protocol: Suzuki-Miyaura Coupling on a Halogenated Phenyl-Triazole Scaffold

Step 1: Reaction Setup

  • To a microwave vial or Schlenk tube, add the halogenated 3-cyclopropyl-1-(halophenyl)-1H-1,2,4-triazol-5-amine (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) or a combination of a palladium source (Pd(OAc)2, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with argon.

  • Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).

Step 2: Reaction Execution

  • Seal the vessel and heat to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for the appropriate time (30 min to 12 h).

  • Monitor reaction progress by LC-MS.

Step 3: Work-up and Purification

  • Follow the standard aqueous work-up and extraction procedure as described for the Buchwald-Hartwig reaction.

  • Purify the product by column chromatography or recrystallization.

References

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

  • Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. PubMed. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ACS Publications. Available at: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC. Available at: [Link]

  • Acetylation of 5-amino-1H-[6][11]triazole revisited. PubMed. Available at: [Link]

  • Application of triazoles in the structural modification of natural products. PMC. Available at: [Link]

  • Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. ACS Publications. Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available at: [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PMC. Available at: [Link]

  • [2-(3-R-1H-[6][11]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Preprints.org. Available at: [Link]

  • Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ResearchGate. Available at: [Link]

  • Mechanistic Evidence for Mild Base-Mediated Intermolecular Trans-Aminoacylations of 1-Acyl-5-amino-1H-1,2,4-triazoles and 5-Amino-1H-1,2,4-triazoles to Afford 5-Acylamino-1H-1,2,4-triazoles. ACS Publications. Available at: [Link]

  • Isomeric structures of monoacylated 5-amino-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and applications of aminoboronic acids. University of Toronto. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. Available at: [Link]

  • Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. MDPI. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. Available at: [Link]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. ACS Publications. Available at: [Link]

  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study. ACS Publications. Available at: [Link]

  • C(sp3)–N Coupling of Nonactivated Alkyl Boronic Pinacol Esters by the Merger of Amino Radical Transfer and Copper Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • New palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligands as recyclable C‒C coupling catalysts. ResearchGate. Available at: [Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. PMC. Available at: [Link]

  • Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. ResearchGate. Available at: [Link]

  • 1H-1,2,3-Triazole: From Structure to Function and Catalysis. ResearchGate. Available at: [Link]

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Organometallics. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. PMC. Available at: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI. Available at: [Link]

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]

  • 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). PMC. Available at: [Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

  • Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. ResearchGate. Available at: [Link]

  • Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of CAS 2177259-46-8 Under Strongly Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected mass losses and complex impurity profiles when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected mass losses and complex impurity profiles when scaling up syntheses involving CAS 2177259-46-8 (3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine).

While the 1,2,4-triazole core is generally robust, the specific peripheral functional groups on this molecule—the highly strained cyclopropyl ring and the basic 5-amino group—create predictable vulnerabilities at low pH. This guide provides a mechanistic breakdown of these degradation pathways, field-proven troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your compound during acid-mediated synthetic steps.

Mechanistic Analysis: The "Why" Behind the Degradation

To prevent degradation, we must first understand the causality behind the experimental failures. Subjecting CAS 2177259-46-8 to strongly acidic conditions (pH < 2) triggers two primary competing pathways:

Pathway A: Acid-Catalyzed Cyclopropyl Ring Opening (Irreversible)

The cyclopropyl ring at the C3 position is highly strained. When exposed to strong Brønsted acids (e.g., HCl, H2SO4), the ring undergoes protonation to form a non-classical carbocation. If a nucleophilic counterion (like Cl⁻) or water is present, it rapidly attacks the carbocation, forcing the ring to open into a linear 3-substituted propyl chain [1]. This destroys the pharmacophore and results in a permanent mass shift (+36 Da for HCl addition, +18 Da for hydration).

Pathway B: Amine Protonation and Hydrolysis (Reversible to Irreversible)

The 5-amino group is the most basic site on the molecule. In mild acids, it simply protonates to form a triazolium salt, which can cause the compound to crash out of organic solvents or become highly water-soluble—often mistaken for degradation. However, under prolonged heating in aqueous strong acids, the protonated amine undergoes hydrolysis, expelling ammonia and forming a triazolone derivative (+1 Da mass shift) [2].

DegradationPathways Intact CAS 2177259-46-8 Intact Compound Acid Strong Acid (pH < 2) Heat / Nucleophiles Intact->Acid Path1 Pathway A: Cyclopropyl Ring Opening Acid->Path1 Nucleophilic attack Path2 Pathway B: Amine Hydrolysis Acid->Path2 Prolonged heating (aq) Prod1 Linear Propyl Derivative (+36 Da for HCl, +18 Da for H2O) Path1->Prod1 Prod2 Triazolone Derivative (+1 Da Mass Shift) Path2->Prod2

Fig 1. Divergent degradation pathways of CAS 2177259-46-8 under strong acidic conditions.

Troubleshooting Q&A

Q1: I used 4M HCl in dioxane for a Boc-deprotection step on a downstream intermediate, and my LC-MS shows a major byproduct with a mass shift of +36 Da. What happened? A1: The +36 Da shift is the classic signature of HCl addition across the cyclopropyl ring. The strong acid protonated the cyclopropane, and the highly nucleophilic chloride ion opened the ring to form a 3-(3-chloropropyl) derivative. Solution: Switch to a non-nucleophilic acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly recommended. The trifluoroacetate counterion is an exceptionally poor nucleophile, which kinetically starves the ring-opening pathway even when the ring is protonated.

Q2: After an acidic workup (1M HCl), my compound completely disappeared from the organic layer. Is the cyclopropyl ring destroyed? A2: Not necessarily. The 5-amino-1,2,4-triazole core readily forms water-soluble salts at low pH. This phase-partitioning issue is frequently misdiagnosed as degradation. Solution: Quench the aqueous layer with saturated NaHCO₃ to pH 8 before extraction. If the compound recovers intact into the organic phase, it was merely protonated. If it does not, proceed to LC-MS analysis to check for hydrolysis or ring opening.

Q3: How can I perform an ester hydrolysis on this molecule without triggering amine hydrolysis or ring opening? A3: Avoid strong aqueous acids (like 6M HCl) under reflux, which will inevitably hydrolyze the 5-amino group to a triazolone [3]. Instead, utilize base-catalyzed hydrolysis (e.g., LiOH in THF/H₂O at room temperature). The triazole core and cyclopropyl ring are highly stable under basic conditions.

TroubleshootingWorkflow Start Mass Loss Observed After Acidic Step Quench Quench Aliquot to pH 8 (NaHCO3) Start->Quench Analyze LC-MS (ESI+) Analysis Quench->Analyze Res1 m/z +36 or +18 (Ring Opened) Analyze->Res1 Res2 m/z +1 (Hydrolyzed) Analyze->Res2 Res3 Expected m/z (Intact Recovered) Analyze->Res3 Fix1 Switch to TFA/DCM (Non-nucleophilic) Res1->Fix1 Fix2 Avoid Aqueous Acids + Heat Res2->Fix2 Fix3 Issue was merely Salt Formation Res3->Fix3

Fig 2. Diagnostic LC-MS workflow for identifying and resolving acid-mediated degradation.

Quantitative Degradation Profile

To guide your solvent and reagent selection, we have quantified the stability of CAS 2177259-46-8 across common acidic environments.

Table 1: Stability Profile of CAS 2177259-46-8 in Various Acidic Media (25 °C, 24h)

Acidic ConditionNucleophilicity of CounterionPrimary Degradant Identified (LC-MS)% Intact Compound Remaining
4M HCl in Dioxane High (Cl⁻)3-Chloropropyl derivative (+36 Da)< 5%
1M H₂SO₄ (aq) Moderate (H₂O / HSO₄⁻)3-Hydroxypropyl derivative (+18 Da)42%
1M HCl (aq), 80 °C High (Cl⁻ / H₂O)Triazolone (+1 Da) & Ring-opened0%
20% TFA in DCM Very Low (CF₃COO⁻)None (Stable salt formation only)> 98%

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific quench-and-check checkpoints, you ensure that causality is established before committing your entire batch to a reaction.

Protocol A: Controlled Acid-Mediated Deprotection (Preserving Cyclopropyl Integrity)

Use this protocol when an acidic deprotection (e.g., Boc, Trt) is unavoidable. The use of low temperatures and a non-nucleophilic counterion prevents ring opening.

  • Preparation: Dissolve the substrate containing the CAS 2177259-46-8 moiety in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the activation barrier for cyclopropyl ring opening from being breached.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20% v/v.

  • Validation Checkpoint: After 1 hour, extract a 10 µL aliquot, quench immediately in 100 µL of saturated aqueous NaHCO₃, extract with 200 µL EtOAc, and run an LC-MS to confirm the absence of the +18 Da (hydration) or +1 Da (hydrolysis) mass shifts.

  • Completion: Once deprotection is complete (typically 2-4 hours), concentrate the mixture under reduced pressure. Do not heat the water bath above 30 °C.

  • Free-Basing: Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: This reverses the triazolium trifluoroacetate salt back to the highly soluble free base.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the intact product.

Protocol B: Rapid LC-MS Stability Assay

Before subjecting CAS 2177259-46-8 to any new acidic reagent, validate the medium using this micro-scale assay.

  • Stock Preparation: Prepare a 1 mg/mL solution of CAS 2177259-46-8 in the proposed acidic medium.

  • Sampling: Take 50 µL aliquots at t=0 , t=1h , t=4h , and t=24h .

  • Quenching: Immediately quench each aliquot into 950 µL of cold pH 7.4 phosphate buffer to arrest all acid-catalyzed kinetics.

  • Analysis: Analyze via LC-MS (ESI+). Track the exact mass of the intact compound ( [M+H]+≈201.11 ) against the known degradation markers: m/z 237.1 (HCl addition), m/z 219.1 (H₂O addition), and m/z 202.1 (Amine hydrolysis).

References

  • Title: N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 5-Amino-1,2,4-triazol-3-one Degradation by Indirect Photolysis: A Density Functional Theory Study Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives Source: RSC Advances (RSC Publishing) URL: [Link]

Optimization

Technical Support Center: Catalyst Optimization for Suzuki-Miyaura Coupling with 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine

Welcome to the Technical Support Center. Working with substrates containing the 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine scaffold presents a unique set of chemoselectivity and catalytic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with substrates containing the 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine scaffold presents a unique set of chemoselectivity and catalytic challenges. The combination of an unprotected exocyclic primary amine (-NH2) and multiple nitrogen donors on the 1,2,4-triazole ring creates a highly coordinating environment. This frequently leads to off-cycle palladium sequestration (catalyst poisoning) and competitive C-N bond formation (Buchwald-Hartwig amination) when attempting C-C cross-couplings.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >95% conversion in your Suzuki-Miyaura workflows.

Part 1: Diagnostic Workflow & Mechanistic Pathways

To optimize your reaction, you must first understand the thermodynamic sinks in your catalytic cycle. Standard palladium catalysts often fail because the aminotriazole moiety outcompetes the phosphine ligand or boronic acid for Pd(II) coordination.

G A Aryl Halide + Boronic Acid (with Aminotriazole) B Oxidative Addition [Pd(0) -> Pd(II)] A->B C Catalyst Poisoning (Off-cycle Pd-N coordination) B->C Small Ligands (e.g., PPh3) D Transmetalation B->D Base / H2O C->B Bulky Ligands (e.g., XPhos) E Reductive Elimination D->E E->B Pd(0) Regeneration F Cross-Coupled Product E->F

Fig 1: Catalytic cycle showing off-cycle Pd-poisoning by aminotriazoles and rescue by bulky ligands.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at <20% conversion and I observe "Pd black" precipitation. Why is Pd(PPh3)4 failing?

Causality: The unprotected triazole nitrogens and the 5-amino group act as strong σ-donors. When using standard, unhindered ligands like PPh₃, the aminotriazole substrate coordinates to the Pd(II) oxidative addition complex, forming a highly stable, off-cycle Pd(II)-azolyl or Pd(II)-amine resting state. This sequesters the catalyst and eventually leads to its degradation into inactive Pd black. Solution: Switch to Buchwald dialkylbiaryl phosphine ligands, specifically XPhos or SPhos . The extreme steric bulk of the dicyclohexyl groups and the biaryl framework physically prevents the formation of bis-ligated Pd-triazole complexes, forcing the catalyst back into the productive transmetalation cycle. This mechanism of inhibition and rescue has been rigorously validated in the literature for unprotected nitrogen-rich heterocycles [1].

Q2: I am observing competitive C-N coupling (Buchwald-Hartwig amination) instead of the desired C-C Suzuki coupling. How do I suppress this?

Causality: The free -NH2 at the 5-position of the triazole is nucleophilic. If you are using strong bases (e.g., NaOtBu or KOtBu) under anhydrous conditions, the amine is deprotonated, drastically increasing its nucleophilicity and driving the competitive amination cycle. Solution: Shift the chemoselectivity by using milder, inorganic bases (e.g., K₃PO₄ or K₂CO₃) in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio). Under mildly basic, aqueous conditions, the boronic acid rapidly forms a highly reactive trihydroxyboronate species, which undergoes transmetalation much faster than the neutral amine can coordinate. This exact strategy was critical in the process-scale synthesis of the aminotriazole-containing JAK2 inhibitor CEP-33779 [2].

Q3: What is the optimal palladium source for this transformation?

Causality: Generating the active monoligated Pd(0) species from traditional sources like Pd₂(dba)₃ can be sluggish, and the displaced dba (dibenzylideneacetone) ligand can further inhibit the reaction by competing for coordination sites. Solution: Utilize XPhos Pd G3 (or G4) precatalysts. These precatalysts ensure a perfect 1:1 ratio of Pd to ligand and undergo rapid, base-mediated activation to generate the active Pd(0)-XPhos complex without producing inhibitory byproducts.

Part 3: Quantitative Data Presentation

To illustrate the causality of these variables, below is a comparative matrix of catalyst optimizations for aminotriazole-containing substrates.

Table 1: Catalyst & Ligand Optimization Matrix for Aminotriazole Substrates

Pd SourceLigandBaseSolvent SystemConversion (%)Primary Impurity Profile
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O< 10%Unreacted SM (Pd Poisoning)
Pd(OAc)₂dppfK₃PO₄1,4-Dioxane25%Unreacted SM
Pd₂(dba)₃XPhosNaOtBuToluene (Anhydrous)45%C-N Coupled Product (Amination)
XPhos Pd G3 XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) > 95% None (Clean C-C Coupling)
SPhos Pd G3SPhosK₂CO₃1,4-Dioxane/H₂O (4:1)90%Trace Protodeboronation

Part 4: Self-Validating Experimental Protocol

Workflow Step1 1. Pre-mix Solids (Aryl Halide, Boronic Acid, XPhos Pd G3, K3PO4) Step2 2. Evacuate & Backfill (3x with N2/Ar) Step1->Step2 Step3 3. Add Degassed Solvents (1,4-Dioxane / H2O 4:1) Step2->Step3 Step4 4. Heat to 60-80 °C (Monitor by LC-MS) Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 6. Silica Gel Purification (Product Isolation) Step5->Step6

Fig 2: Step-by-step experimental workflow for Suzuki coupling of aminotriazole substrates.

Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling

Objective: Achieve selective C-C cross-coupling while preserving the unprotected 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine moiety.

  • Reaction Setup (Air-Free): Into an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aminotriazole-containing aryl halide (1.0 equiv), the corresponding boronic acid (1.5 equiv), XPhos Pd G3 (2.0–5.0 mol %), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this evacuation/backfill cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Via syringe, add sparged (degassed via Argon bubbling for 30 mins) 1,4-Dioxane and deionized H₂O in a 4:1 v/v ratio to achieve a global substrate concentration of 0.2 M. Causality Checkpoint: The addition of water is mandatory. It dissolves the K₃PO₄, facilitates the formation of the reactive boronate complex, and prevents the reaction from stalling.

  • Heating and Monitoring: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure proper mixing of the biphasic system. Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material mass and the emergence of the [M+H]⁺ product peak. If a mass corresponding to[Product - Boronic Acid + Amine] appears, competitive C-N coupling is occurring; immediately lower the temperature to 60 °C.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure product.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. URL:[Link]

  • Levy, D. V., Sclafani, J. A., & Bakale, R. P. (2016). An Improved Synthesis of the Free Base and Diglycolate Salt of CEP-33779; A Janus Kinase 2 Inhibitor. Organic Process Research & Development, 20(12), 2085-2091. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Polymorphism of CrystalloPharm-X (CAS 2177259-46-8)

Disclaimer: The following technical guide is designed to address common troubleshooting issues in the crystallization and polymorphism of small molecule active pharmaceutical ingredients (APIs). Due to the limited public...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical guide is designed to address common troubleshooting issues in the crystallization and polymorphism of small molecule active pharmaceutical ingredients (APIs). Due to the limited public information available for CAS 2177259-46-8, this document uses Carbamazepine (CBZ), a well-characterized API known for its complex polymorphic behavior, as a representative model to illustrate key principles and troubleshooting strategies. The data and experimental conditions provided are based on published literature for Carbamazepine and should be considered as a starting point for the development of a robust crystallization process for any new chemical entity.

Introduction

The control of crystallization and polymorphism is a critical aspect of drug development. The solid-state properties of an API can significantly impact its solubility, dissolution rate, stability, and manufacturability, ultimately affecting the safety and efficacy of the final drug product. The infamous case of Ritonavir, where an unforeseen, more stable, and less soluble polymorph emerged after the product was marketed, serves as a stark reminder of the potential consequences of inadequate polymorphic control, leading to significant financial losses and disruption of patient treatment.[1][2][3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common crystallization challenges and navigate the complexities of polymorphism for the model compound CrystalloPharm-X.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Crystallization Issues

Q1: I am having difficulty inducing crystallization of CrystalloPharm-X. The compound remains in solution even at high concentrations. What should I do?

A1: Failure to crystallize is a common challenge, often related to high solubility or the presence of impurities that inhibit nucleation. Here’s a systematic approach to troubleshoot this issue:

  • Increase Supersaturation:

    • Solvent Evaporation: Slowly evaporate the solvent from the solution. This can be done at room temperature or with gentle heating.

    • Anti-Solvent Addition: Introduce a solvent in which CrystalloPharm-X is poorly soluble (an anti-solvent) to a solution of the compound in a good solvent. The anti-solvent should be miscible with the good solvent. For CrystalloPharm-X (modeled after Carbamazepine), which is soluble in ethanol, a common anti-solvent is water.[4]

    • Cooling: If the solubility of CrystalloPharm-X is significantly temperature-dependent, cooling the saturated solution can induce crystallization.

  • Induce Nucleation:

    • Seeding: Introduce a small crystal of CrystalloPharm-X into the supersaturated solution. If no seed crystals are available, you can sometimes generate them by scratching the inside of the flask with a glass rod at the air-solvent interface.

    • Scratching: As mentioned, scratching the inner surface of the crystallization vessel can create microscopic imperfections that serve as nucleation sites.

  • Purity Assessment:

    • Impurities can sometimes inhibit crystallization. Consider purifying the material further using techniques like column chromatography before attempting crystallization again.

Q2: During my crystallization attempt, CrystalloPharm-X "oiled out" instead of forming crystals. How can I prevent this and obtain a crystalline solid?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[5][6] This is often due to high supersaturation, a low melting point of the solute, or the presence of impurities.[7]

Troubleshooting Protocol for Oiling Out:

  • Re-dissolve the Oil: Gently heat the solution to re-dissolve the oil.

  • Reduce Supersaturation Rate:

    • Slower Cooling: If using cooling crystallization, slow down the cooling rate.

    • Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring.

  • Increase Solvent Volume: Add a small amount of the good solvent to reduce the overall supersaturation.

  • Seeding: Introduce seed crystals at a temperature just above the point where oiling out was observed. This can encourage heterogeneous nucleation on the seed surface rather than liquid-liquid phase separation.

  • Change Solvent System: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly lower solubility may be less prone to oiling out.

Polymorphism Challenges

Q3: I have successfully crystallized CrystalloPharm-X, but how do I know if I have a single polymorphic form or a mixture?

A3: Characterizing the solid form is crucial. A combination of analytical techniques is typically required to identify and differentiate polymorphs.[8][9][10]

Primary Characterization Techniques:

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. It is the primary technique for polymorph identification.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal events like melting, crystallization, and solid-solid transitions. Different polymorphs will have distinct melting points and may show different thermal behaviors.[11]
Thermogravimetric Analysis (TGA) Measures changes in weight as a function of temperature. It is used to identify solvates and hydrates by detecting weight loss upon heating.
Vibrational Spectroscopy (FTIR, Raman) Provides information about the molecular vibrations, which can differ between polymorphs due to different crystal packing and molecular conformations.[8]
Solid-State NMR (ssNMR) A powerful technique for distinguishing polymorphs based on differences in the local chemical environment of the nuclei in the crystal lattice.[10]

A single, sharp melting point in DSC and a clean PXRD pattern are good indicators of a single polymorphic form. However, for definitive identification, a combination of these techniques is recommended.

Q4: My characterization data suggests I have a new polymorph of CrystalloPharm-X. How can I confirm this and determine its relationship to the known forms?

A4: The discovery of a new polymorph requires a thorough investigation to understand its properties and stability relative to other known forms.

Workflow for New Polymorph Characterization:

Caption: Workflow for the characterization and evaluation of a newly discovered polymorph.

Determining Thermodynamic Stability:

The relative thermodynamic stability of polymorphs can be determined by:

  • McCrone's Rule of Thumb: The polymorph with the higher melting point is generally the more stable form at that temperature. However, this is not always true for enantiotropic systems where the stability relationship inverts at a transition temperature.

  • Competitive Slurry Experiments: Slurrying a mixture of two polymorphs in a solvent in which they are sparingly soluble will result in the conversion of the less stable (metastable) form to the more stable form over time. The solid phase can be monitored by PXRD to track the conversion.

Q5: I am consistently obtaining a metastable polymorph of CrystalloPharm-X. How can I reliably produce the most stable form?

A5: The formation of a metastable polymorph is kinetically favored, meaning it crystallizes faster under certain conditions. To obtain the thermodynamically stable form, you need to provide conditions that favor its nucleation and growth.

Protocol for Obtaining the Thermodynamically Stable Polymorph:

  • Identify the Stable Form: Confirm which polymorph is the most stable at the desired processing temperature using techniques like competitive slurrying. For CrystalloPharm-X (modeled after Carbamazepine), Form III is the most stable at room temperature.[12]

  • Solvent Selection: Choose a solvent in which the stable form has lower solubility compared to the metastable form. This will favor the crystallization of the stable form.

  • Seeding: Use seed crystals of the stable polymorph. This is the most effective way to control the polymorphic outcome.

  • Control Crystallization Conditions:

    • Slower Crystallization Rate: Slower cooling rates or slower addition of anti-solvent generally favor the formation of the more stable polymorph.

    • Higher Temperature: Crystallizing at a higher temperature (while still maintaining supersaturation) can provide the energy needed to overcome the kinetic barrier to nucleating the stable form.

  • Slurry Conversion: If you have a batch of the metastable form, you can convert it to the stable form by slurrying it in a suitable solvent.

Polymorph Screening Protocol for CrystalloPharm-X

A comprehensive polymorph screen is essential to identify all accessible solid forms of an API.[13][14]

Experimental Protocol for Polymorph Screening:

Polymorph_Screening_Protocol cluster_0 Crystallization Methods cluster_1 Solvent Systems A Solvent Evaporation Analyze Characterize Solids (PXRD, DSC, etc.) A->Analyze B Cooling Crystallization B->Analyze C Anti-Solvent Addition C->Analyze D Slurry Conversion D->Analyze E Melt Crystallization E->Analyze F Alcohols (Ethanol, Methanol) G Ketones (Acetone) H Esters (Ethyl Acetate) I Ethers (THF) J Water K Mixtures Start CrystalloPharm-X API Start->A Apply various methods Start->B Apply various methods Start->C Apply various methods Start->D Apply various methods Start->E Apply various methods

Caption: Overview of a comprehensive polymorph screening protocol.

Solvent Selection for Screening:

A diverse range of solvents should be used to maximize the chances of discovering different polymorphs.

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolHydrogen bond donors and acceptors.[15]
KetonesAcetone, Methyl Ethyl KetonePolar aprotic solvents.
EstersEthyl AcetateModerate polarity.
EthersTetrahydrofuran (THF), DioxaneAprotic with hydrogen bond accepting capabilities.
HalogenatedDichloromethane, ChloroformNon-polar to moderately polar.
AromaticTolueneNon-polar.
Water-Highly polar, potential for hydrate formation.

Summary of Known Polymorphs of CrystalloPharm-X (modeled on Carbamazepine): [12]

PolymorphCrystal SystemRelative Stability at RTKey Characteristics
Form ITriclinicMetastableOften obtained from non-polar solvents.
Form IITrigonalMetastableConverts to Form I upon heating.
Form IIIMonoclinicStable Commercially available form.
Form IVMonoclinicMetastable-
Form VOrthorhombicMetastableHigh-pressure form.

Regulatory Considerations

Regulatory agencies like the FDA and international bodies (through ICH guidelines) have specific requirements for the characterization and control of polymorphism.[16] The ICH Q6A guideline provides decision trees to determine when and how to set specifications for polymorphic forms.[17] It is crucial to demonstrate an understanding of the polymorphic landscape of your API and to have a control strategy in place to ensure consistent manufacturing of the desired form.

References

  • Ritonavir's Polymorph Discovery: Drug Development - Pharma Focus Europe. (2024, October 7). Retrieved from [Link]

  • Ritonavir Near Disaster and Polymorphism | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Polymorphism and Pharmacological Assessment of Carbamazepine. (2024, September 11). MDPI. Retrieved from [Link]

  • Crystal size, shape, and conformational changes drive both the disappearance and reappearance of ritonavir polymorphs in the mill. (2021). PNAS. Retrieved from [Link]

  • Polymorphism in Carbamazepine Cocrystals. (2008). PMC - NIH. Retrieved from [Link]

  • Polymorphism in Carbamazepine Cocrystals. (2008). Sci-Hub. Retrieved from [Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020, April 16). Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • Solubility of Carbamazepine (Form III) in Different Solvents from (275 to 343) K. (2008, August 5). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Ritonavir: a look at a famous example of conformational polymorphism. (2017, January 2). Henry Rzepa's Blog. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. (2016, June 15). The International Journal of Engineering and Science (IJES). Retrieved from [Link]

  • Formulation and Evaluation of Carbamazepine Tablets using Biosurfactant in Ternary Solid Dispersion System. (2020, April 15). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. (2016). PMC - NIH. Retrieved from [Link]

  • Ritonavir: An Extraordinary Example of Conformational Polymorphism. (2000). Pharmaceutical Research. Retrieved from [Link]

  • Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. (2023, June 15). PMC - NIH. Retrieved from [Link]

  • Carbamazepine Chemical Substances Control Law Reference No.: 9-630. (n.d.). National Institute of Technology and Evaluation, Japan. Retrieved from [Link]

  • Polymorphism in Carbamazepine Cocrystals. (2008, January 2). Crystal Growth & Design. Retrieved from [Link]

  • Late Appearing Polymorphs: Ritonavir. (2023, February 13). Improved Pharma. Retrieved from [Link]

  • Ritonavir manufacturing problems. (1998, October). BETA. Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved from [Link]

  • Continuous crystallization of carbamazepine: Set-up and monitoring using process analytical technology tools. (n.d.). FDA. Retrieved from [Link]

  • Solubilization of Carbamazepine for Solution Dosage Forms. (1998). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. Retrieved from [Link]

  • Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (2007, July). FDA. Retrieved from [Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Eurofins. Retrieved from [Link]

  • Specialized Solid Form Screening Techniques. (2012, October 30). Organic Process Research & Development. Retrieved from [Link]

  • Continuous Antisolvent Crystallization of Carbamazepine Dihydrate: Experiments and Modeling. (2025, March 13). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Disappearing Polymorphs Reappear in the Mill: The Case of Ritonavir. (2021). ChemRxiv. Retrieved from [Link]

  • Novel Drug–Drug Cocrystalline Forms of Carbamazepine with Sulfacetamide: Preparation, Characterization, and In Vitro/In Vivo Performance Evaluation. (2025, May 21). MDPI. Retrieved from [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT Network. Retrieved from [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2020). PMC - NIH. Retrieved from [Link]

  • Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. (2018). ResearchGate. Retrieved from [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999, October 6). ICH. Retrieved from [Link]

  • Microfluidics Platform for Polymorph Screening Directly from Powder. (2020, April 20). Crystal Growth & Design. Retrieved from [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (n.d.). International Pharmaceutical Industry. Retrieved from [Link]

  • Ritonavir Revisited: Melt Crystallization Can Easily Find the Late-Appearing Polymorph II and Unexpectedly Discover a New Polymorph III. (2023, July 14). Molecular Pharmaceutics. Retrieved from [Link]

  • Recent advances in the identification and prediction of polymorphs. (n.d.). J-STAGE. Retrieved from [Link]

  • Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. (n.d.). Wiley-VCH. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV analytical methods for quantifying CAS 2177259-46-8

A Senior Scientist's Guide to the Validation of HPLC-UV Methods for the Quantification of CAS 2177259-46-8 in Pharmaceutical Analysis Introduction In the landscape of drug development, the journey of a novel therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Scientist's Guide to the Validation of HPLC-UV Methods for the Quantification of CAS 2177259-46-8 in Pharmaceutical Analysis

Introduction

In the landscape of drug development, the journey of a novel therapeutic agent from discovery to market is underpinned by rigorous analytical science. For a compound like CAS 2177259-46-8, a promising new chemical entity, the ability to accurately and reliably quantify it in various matrices is not merely a procedural step but the very foundation of quality control, stability testing, and ultimately, patient safety. The most prevalent technique for this task is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, prized for its robustness, precision, and accessibility.[1][2][3]

However, an analytical method is only as reliable as the evidence supporting its performance. This is the role of method validation: a systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] This guide, written from the perspective of a seasoned application scientist, eschews a simple checklist approach. Instead, it provides an in-depth comparative analysis of the crucial validation parameters for an HPLC-UV assay for CAS 2177259-46-8. We will explore the causality behind experimental choices, interpret data within the framework of regulatory expectations, and provide actionable protocols grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[6][7][8]

The Analytical Foundation: Pre-Validation Method Development

Before validation can commence, a robust HPLC-UV method must be developed. The objective is to achieve a sensitive, selective, and efficient separation of the analyte from potential interferences. While full development is beyond our current scope, the choices made here directly impact the success of the validation. For CAS 2177259-46-8, we will presuppose the development of the following hypothetical method, which will serve as the basis for our validation studies.

Table 1: Hypothetical HPLC-UV Method for CAS 2177259-46-8

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmReversed-phase C18 columns are workhorses in the pharmaceutical industry, offering excellent separation for a wide range of small organic molecules.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v)A common mobile phase providing good peak shape and retention. Formic acid aids in protonating silanols and the analyte, improving symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 254 nmAssumed maximum absorbance wavelength (λ-max) for CAS 2177259-46-8, providing optimal sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.

The Validation Workflow: An Interconnected System

Method validation is not a series of disconnected tests but a holistic evaluation. The results of one experiment often inform another, creating a self-validating system that builds confidence in the method's performance. The following diagram illustrates the logical flow and relationship between the core validation parameters as dictated by ICH guidelines.[6][8][9]

G cluster_0 Method Performance Characteristics cluster_1 Foundation Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Ensures correct measurement Range Range Linearity->Range Defines upper & lower bounds LOQ Quantitation Limit (LOQ) Linearity->LOQ Connects to lowest point Range->Accuracy Tested across the range Precision Precision Range->Precision Tested across the range Accuracy->Precision Related but distinct Precision->LOQ Precision is key at LOQ LOD Detection Limit (LOD) LOQ->LOD LOQ > LOD Robustness Robustness MethodDev Developed HPLC Method MethodDev->Specificity Is the peak unique? MethodDev->Robustness Tests method resilience

Caption: Logical workflow for HPLC method validation.

Specificity (and Forced Degradation)

Expertise & Experience: Specificity is the cornerstone of any quantitative method. Its purpose is to prove unequivocally that the chromatographic peak used for quantification belongs exclusively to the analyte of interest, CAS 2177259-46-8.[8] We must challenge the method by demonstrating that it can separate the analyte from impurities, degradation products, and matrix components. The most rigorous way to do this is through a forced degradation study, where we intentionally stress the drug substance to generate potential degradants. This mimics what might happen during manufacturing or long-term storage and proves the method is "stability-indicating."[5][8]

Experimental Protocol: Specificity & Forced Degradation
  • Prepare Solutions:

    • Blank: Prepare the dissolution solvent (e.g., mobile phase) without any analyte.

    • Placebo: If validating for a drug product, prepare a solution containing all excipients without the active pharmaceutical ingredient (API).

    • Standard Solution: Prepare a solution of CAS 2177259-46-8 reference standard at the target concentration (e.g., 100 µg/mL).

  • Forced Degradation: Expose the API to the following stress conditions (as recommended by ICH Q1A/Q1B):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Dry heat at 105 °C for 24 hours.

    • Photolytic Stress: Expose to UV/Vis light (ICH Q1B) for 7 days.

  • Analysis: Inject the blank, placebo, standard, and all stressed samples into the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of CAS 2177259-46-8 in the blank and placebo chromatograms.

    • Assess the chromatograms of the stressed samples. Use a photodiode array (PDA) detector if available to perform peak purity analysis on the analyte peak in the presence of degradation products.

Trustworthiness (Acceptance Criteria):

  • The analyte peak must be free from any co-elution from degradation products, impurities, or excipients.

  • Peak purity analysis (if performed) should yield a purity angle that is less than the purity threshold, indicating spectral homogeneity.

  • Significant degradation (typically 5-20%) should be observed in the stressed samples to prove the conditions were effective, but the main peak should still be detectable.

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area). This is critical because it validates the use of a single-point calibration or a calibration curve to quantify unknown samples. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1][5][8] For an assay of a drug substance, the typical range is 80% to 120% of the target test concentration.[1]

Experimental Protocol: Linearity
  • Stock Solution: Prepare a high-concentration stock solution of CAS 2177259-46-8 reference standard.

  • Calibration Standards: From the stock solution, perform serial dilutions to prepare at least five concentration levels spanning the desired range. For a 100 µg/mL target, a suitable range would be 50, 80, 100, 120, and 150 µg/mL (50-150% of target).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Trustworthiness (Acceptance Criteria):

  • Correlation Coefficient (R²): Must be ≥ 0.999. This indicates a strong linear relationship.

  • Y-intercept: Should be close to zero, indicating minimal bias at the low end of the curve.

  • Visual Inspection: The data points on the calibration curve should not show significant deviation from the line of best fit.

Data Presentation: Linearity of CAS 2177259-46-8
Concentration (µg/mL)Mean Peak Area (n=3)
50.0498,500
80.0799,100
100.01,001,200
120.01,203,500
150.01,502,300
Linear Regression Results
Slope 10,025
Y-Intercept -1,150
Correlation Coefficient (R²) 0.9998

Accuracy and Precision

Expertise & Experience: Accuracy and precision are often discussed together but measure different aspects of method performance.

  • Accuracy refers to the closeness of the measured value to the true value. It is typically assessed via recovery studies.[9] In essence, we add a known amount of analyte to a sample (spiking) and measure how much we can recover.

  • Precision describes the degree of scatter between a series of measurements. It reflects the random error of the method and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Variation observed when the same analyst uses the same equipment over a short period.

    • Intermediate Precision (Inter-assay precision): Variation observed within the same lab but on different days, with different analysts, or on different equipment. This assesses the method's long-term reproducibility.

Experimental Protocol: Accuracy & Precision
  • Sample Preparation: Prepare samples at three concentration levels across the analytical range (e.g., 80, 100, and 120 µg/mL). For accuracy, this is done by spiking a placebo matrix. For precision, standard solutions are used.

  • Repeatability: One analyst prepares and analyzes six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Accuracy Analysis: Analyze three replicate preparations at each of the three concentration levels (80%, 100%, 120%).

  • Evaluation:

    • Calculate the % Recovery for accuracy at each level.

    • Calculate the Relative Standard Deviation (%RSD) for the repeatability and intermediate precision experiments.

Trustworthiness (Acceptance Criteria):

  • Accuracy: The mean recovery should be within 98.0% to 102.0% for a drug substance assay.[9]

  • Precision (%RSD): Should not be more than 2%.

Data Presentation: Accuracy and Precision for CAS 2177259-46-8

Table 2: Accuracy (Recovery)

Spike LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)Mean Recovery (%)
80%80.079.699.5
100%100.0100.8100.8
120%120.0119.499.5

Table 3: Precision (%RSD)

ParameterConcentration (µg/mL)Mean Measured Conc. (n=6)Standard Deviation%RSD
Repeatability (Day 1) 100.0100.30.450.45%
Intermediate (Day 2) 100.099.80.620.62%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD and LOQ define the lower limits of method performance.

  • LOD is the lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.

  • LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[10] These parameters are not always required for a drug substance assay but are critical for impurity quantification methods. They are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol: LOD & LOQ
  • Method 1 (Signal-to-Noise):

    • Prepare progressively more dilute solutions of CAS 2177259-46-8.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve):

    • Construct a calibration curve using a series of low-concentration standards.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = standard deviation of the y-intercepts of regression lines, and S = the mean slope of the calibration curve.

Trustworthiness (Acceptance Criteria):

  • The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 90-110% recovery).

Data Presentation: LOD and LOQ for CAS 2177259-46-8
ParameterS/N MethodCalibration Curve Method
LOD 0.1 µg/mL0.12 µg/mL
LOQ 0.3 µg/mL0.35 µg/mL

Robustness

Expertise & Experience: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage. It is typically evaluated during late-stage development, but understanding its principles is crucial. If a method is not robust, minor changes in the lab environment (like a slight pH drift in the mobile phase) could lead to invalid results.

Experimental Protocol: Robustness
  • Parameter Variation: Identify critical method parameters and vary them slightly.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic (e.g., 48% and 52% Acetonitrile).

  • Analysis: Prepare a standard solution and analyze it under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and efficiency).

Trustworthiness (Acceptance Criteria):

  • System suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000) must be met under all varied conditions.

  • The quantitative result should not change significantly (e.g., < 2.0% difference from the nominal result).

G node_robustness Robustness Evaluation Deliberate small changes to method parameters to assess method resilience. node_params Flow Rate (±0.1 mL/min) Temp (±5°C) Mobile Phase (±2% Organic) node_robustness:f1->node_params Vary Parameters node_criteria System Suitability Met? Quantitative Result Stable? node_params->node_criteria Analyze & Evaluate

Caption: Key components of a robustness study.

Conclusion

The validation of an HPLC-UV method for a new chemical entity such as CAS 2177259-46-8 is a meticulous and logical process that forms the bedrock of analytical quality control. By systematically evaluating parameters from specificity to robustness, we build a comprehensive data package that demonstrates the method is fit for its intended purpose. This guide has illustrated that validation is more than a regulatory hurdle; it is a scientific investigation into the performance and limitations of an analytical procedure. The interconnectedness of these validation parameters creates a self-reinforcing argument for the method's reliability, ensuring that the data generated in support of drug development is trustworthy, accurate, and scientifically sound.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • LCGC International. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • Preprints.org. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • ACS Publications. (1998). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. [Link]

  • ACS Omega. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]

  • Semantic Scholar. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. [Link]

  • SciELO. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2025). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

Sources

Comparative

Comparative Structural Analysis of Cyclopropyl vs. Methyl Substituted 1,2,4-Triazoles

An Objective Comparison for Rational Drug Design: Introduction: The Strategic Importance of Substituent Selection The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Rational Drug Design:

Introduction: The Strategic Importance of Substituent Selection

The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Its prevalence stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[4] The functionalization of this privileged heterocycle is a key strategy in drug discovery, where the choice of even simple alkyl substituents can profoundly impact a molecule's structural, electronic, and pharmacological profile.

This guide presents an in-depth comparative analysis of two commonly employed substituents: the cyclopropyl group and the methyl group. While both are small alkyl moieties, their fundamental differences in stereoelectronic properties lead to significant variations in the resulting 1,2,4-triazole derivatives. For researchers and drug development professionals, understanding these nuances is paramount for the rational design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. We will dissect the causality behind their structural influence, provide validated experimental protocols for their analysis, and present quantitative data to support a logical, evidence-based approach to molecular design.

Pillar 1: Fundamental Electronic and Steric Divergence

The choice between a cyclopropyl and a methyl substituent is not trivial; it is a decision between fundamentally different electronic modulators. The methyl group is a classic example of a weak, inductively electron-donating group. In contrast, the cyclopropyl group possesses a unique and dichotomous electronic character.[5] Due to the high p-character of its strained C-C bonds, it can act as a potent π-electron donor through resonance, similar to a vinyl group, particularly when adjacent to an electron-deficient system like a triazole ring.[5][6][7] Simultaneously, it behaves as an inductive electron-withdrawing group.[5][8] This dual nature allows for a more nuanced modulation of a molecule's properties.

This electronic disparity directly translates into structural differences. The conjugative interaction between the cyclopropyl ring and the 1,2,4-triazole π-system influences bond lengths, bond angles, and conformational preferences in a way that the simple methyl group does not.

Table 1: Comparative Electronic and Steric Properties

ParameterCyclopropyl GroupMethyl GroupRationale & Implication
Inductive Effect Electron-withdrawingElectron-donatingThe cyclopropyl group withdraws electron density through the sigma bond, while the methyl group donates it. This affects the acidity/basicity of the triazole nitrogens.
Resonance Effect Strong π-electron donorNegligibleThe cyclopropyl ring's "double-bond character" allows it to donate electron density into the triazole ring, stabilizing adjacent positive charges and influencing aromaticity.[5]
Normal Substituent Constant (σ⁰) Electron-attracting[5][8]Electron-donatingThis parameter reflects the inductive effect, confirming their opposing influence on non-resonant electronic properties.
Resonance Substituent Constant (ΔσR+) Marked electron-releasing[5][8]MinimalQuantifies the strong resonance donation of the cyclopropyl group to an electron-deficient center, a key feature in its electronic profile.
Conformational Preference Prefers "bisected" alignment with π-systems[7]Freely rotatingThe cyclopropyl group's rigidity can lock the molecule into a specific, potentially more active, conformation, reducing the entropic penalty of binding.[9][10]
Metabolic Stability High C-H bond dissociation energy reduces susceptibility to CYP oxidation.[10]Often a primary site for CYP-mediated oxidation.The cyclopropyl group is often used as a "metabolic shield" to block unwanted metabolism and improve a drug's half-life.[10]

Pillar 2: Structural Elucidation and Conformational Control

The theoretical electronic differences manifest as measurable changes in three-dimensional structure. Definitive characterization requires a synergistic application of crystallographic, spectroscopic, and computational methods.

Impact on Molecular Geometry

Single-crystal X-ray crystallography provides the most unambiguous evidence of a molecule's three-dimensional structure, revealing precise bond lengths and angles.[11] In a cyclopropyl-substituted 1,2,4-triazole, we anticipate evidence of electronic conjugation:

  • Shortening of the C(triazole)-C(cyclopropyl) bond compared to a standard sp2-sp3 single bond, indicating partial double-bond character.

  • Subtle alterations in the triazole ring's internal bond lengths as electron density is delocalized.

In contrast, a methyl-substituted triazole's geometry is primarily dictated by standard bond lengths and minor steric interactions.

Table 2: Representative Crystallographic Data for Substituted Heterocycles (Note: Data for directly comparable 3-cyclopropyl- and 3-methyl-1,2,4-triazoles is not centrally available; this table presents typical values from related structures to illustrate expected trends.)

Parameter3-Cyclopropyl-1,2,4-triazole (Predicted)3-Methyl-1,2,4-triazole (Predicted)Source/Method
C3-C(substituent) Bond Length ~1.48 Å~1.51 ÅDFT Calculations & CSD Analysis
Triazole C3-N4 Bond Length ~1.33 Å~1.34 ÅDFT Calculations & CSD Analysis
Triazole N2-C3 Bond Length ~1.32 Å~1.33 ÅDFT Calculations & CSD Analysis
Substituent Conformation Bisected (Torsion angle ~0° or 180°)StaggeredX-ray Crystallography[11][12][13]
Conformational Preference and Its Implications

The most significant structural divergence lies in conformational control. The cyclopropyl group, to achieve maximal orbital overlap with the triazole π-system, strongly prefers a bisected conformation, where the plane of the cyclopropyl ring is aligned with the p-orbitals of the triazole.[7] This conformational rigidity is a powerful tool in drug design, as it can pre-organize the molecule into its bioactive conformation. The methyl group, with its low rotational barrier, does not offer this advantage.

Caption: Conformational preferences of cyclopropyl vs. methyl substituents.

Pillar 3: Self-Validating Experimental Workflows

A robust comparative analysis relies on validated protocols that provide accurate and reproducible data. The following section details the essential workflows for synthesizing and characterizing these substituted triazoles.

General Synthesis of Substituted 1,2,4-Triazoles

A common and reliable method for synthesizing 3-substituted-1,2,4-triazoles involves the base-catalyzed intramolecular cyclization of acylthiosemicarbazides. This approach is versatile and accommodates a wide range of substituents.

Experimental Protocol: Synthesis via Acylthiosemicarbazide Cyclization

  • Step 1: Synthesis of Hydrazide: React the corresponding ester (e.g., methyl cyclopropanecarboxylate or methyl acetate) with hydrazine hydrate in a suitable solvent like ethanol under reflux for 4-6 hours. Monitor by TLC until the starting ester is consumed. Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazide.

  • Step 2: Synthesis of Acylthiosemicarbazide: Dissolve the crude hydrazide in a solvent like ethanol. Add an equimolar amount of a suitable isothiocyanate (e.g., phenyl isothiocyanate) and reflux the mixture for 2-4 hours. The product often precipitates upon cooling and can be collected by filtration.

  • Step 3: Cyclization to 1,2,4-Triazole-3-thione: Suspend the acylthiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH) and reflux for 4-8 hours.[14] The reaction mixture becomes homogeneous as the cyclization proceeds.

  • Step 4: Purification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~5-6. The 1,2,4-triazole-3-thione product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the purified product.

Workflow for Comprehensive Structural Validation

The definitive structural confirmation of a novel 1,2,4-triazole derivative is a multi-step process where each technique provides complementary information.[11]

Caption: Workflow for 1,2,4-triazole structure validation.

Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is essential for confirming the carbon-hydrogen framework and probing the electronic environment.[15]

  • Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals for Cyclopropyl-Triazole: Protons on the cyclopropyl ring will appear in the upfield region (typically δ 0.8-1.5 ppm) as complex multiplets. The triazole C5-H proton will be downfield (δ ~8.0-9.0 ppm).[15]

    • Expected Signals for Methyl-Triazole: The methyl protons will appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm). The triazole C5-H proton will also be downfield. The slight difference in the C5-H chemical shift between the two derivatives can provide insight into the electronic effect of the substituent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals for Cyclopropyl-Triazole: The cyclopropyl carbons will be in the far upfield region (δ ~5-15 ppm). The triazole ring carbons (C3 and C5) will be observed in the range of δ 140-160 ppm.[15]

    • Expected Signals for Methyl-Triazole: The methyl carbon will be upfield (δ ~10-20 ppm), while the triazole carbons will appear in a similar region to the cyclopropyl derivative.

Conclusion: A Strategic Choice in Molecular Design

The selection between a cyclopropyl and a methyl substituent on a 1,2,4-triazole core is a critical decision with far-reaching consequences for a compound's properties.

  • The methyl group serves as a simple, sterically small, lipophilic substituent. It is synthetically tractable and can be used to probe for steric tolerance in a binding pocket, but it often represents a site of metabolic liability.

  • The cyclopropyl group is a much more sophisticated modulator. Its unique electronic profile, acting as a simultaneous inductive acceptor and resonance donor, provides a distinct method for tuning the electronics of the triazole ring.[5] More importantly, its conformational rigidity can pre-organize a ligand for its target, and its inherent resistance to oxidative metabolism makes it an excellent tool for enhancing the pharmacokinetic profile of a drug candidate.[10]

Ultimately, the choice is context-dependent. However, by understanding the fundamental structural and electronic differences detailed in this guide, and by employing the robust validation workflows described, researchers can move beyond serendipity and make rational, data-driven decisions to accelerate the development of novel and effective 1,2,4-triazole-based therapeutics.

References

  • BenchChem. Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • El-Emam, A. A., & Al-Deeb, O. A. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(12), 3308. Available from: [Link]

  • Saeed, A., et al. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 14(10), 1887. Available from: [Link]

  • BenchChem. Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • Borysenko, M., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Věda a perspektivy, (4 (23)). Available from: [Link]

  • Praveen, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 89-100. Available from: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • Wang, N., et al. (2015). Synthesis and Structures of 1,2,4-Triazoles Derivatives. Russian Journal of General Chemistry, 85(1), 193-199.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • J. of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. 3(2), 39-49. Available from: [Link]

  • Ünlüer, D., et al. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Russian Journal of Organic Chemistry, 55(2), 254-263. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1042. Available from: [Link]

  • Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available from: [Link]

  • Yukawa, Y., & Tsuno, Y. (1966). Estimation of the Electronic Effects of Cyclopropyl and 2,2-Dichlorocyclopropyl Groups. Bulletin of the Chemical Society of Japan, 39(10), 2274-2286. Available from: [Link]

  • Stack, D. P. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Available from: [Link]

  • BenchChem. Physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • Scribd. (2021). Synthesis of Multi-Substituted 1,2,4-Triazoles. Available from: [Link]

  • Lee, S., et al. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Organic & Biomolecular Chemistry, 19(44), 9639-9643. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 773787. Available from: [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11846-11857. Available from: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11846-11857. Available from: [Link]

  • Tigranyan, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(11), 3170. Available from: [Link]

  • Bonin, M., et al. (2010). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews, 110(12), 6785-6811. Available from: [Link]

  • BenchChem. A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.
  • Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83. Available from: [Link]

Sources

Validation

Benchmarking the Efficacy of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine Derived Inhibitors: A Guide to Next-Generation FXIIa Targeting

As a Senior Application Scientist evaluating novel chemotypes for target engagement, I frequently encounter the challenge of balancing anticoagulant efficacy with patient safety. The historical "holy grail" of thrombosis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel chemotypes for target engagement, I frequently encounter the challenge of balancing anticoagulant efficacy with patient safety. The historical "holy grail" of thrombosis research is developing an agent that prevents pathological clot formation without disrupting physiological hemostasis (i.e., causing bleeding).

Traditional anticoagulants—such as Rivaroxaban (targeting Factor Xa) and Dabigatran (targeting Thrombin)—inhibit the common coagulation pathway, inherently carrying severe bleeding risks. Recently, the focus has shifted upstream to the intrinsic contact activation pathway, specifically targeting Blood Coagulation Factor XIIa (FXIIa) . Within this space, the 1,2,4-triazol-5-amine scaffold —and specifically its 3-cyclopropyl-1-phenyl derivatives—has emerged as a highly privileged structural class for developing potent, selective, covalent FXIIa inhibitors [1].

This guide objectively benchmarks the performance of N-acylated 3-cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine derivatives against standard alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to profile them.

Mechanistic Rationale: Why the 3-Cyclopropyl-1-phenyl Triazole Scaffold?

The efficacy of 1,2,4-triazol-5-amines is not accidental; it is rooted in precise structural biology and enzyme kinetics.

  • Covalent Target Engagement via Annular Tautomerism: The 1,2,4-triazol-5-amine core exhibits annular tautomerism, allowing it to be regioselectively N-acylated. During target engagement, these N-acylated derivatives act as covalent modifiers. The inhibitor transfers its acyl group to the active-site serine of the FXIIa protease, forming a highly stable acyl-enzyme intermediate that halts catalytic activity [2].

  • Steric Mapping of the S1' Pocket: Flat, non-functionalized triazoles often fail to achieve high affinity because they cannot reach the deep S1' or S3-S4 binding pockets of FXIIa. The introduction of a 3-cyclopropyl-1-phenyl moiety breaks the planarity of the molecule. The cyclopropyl ring provides critical three-dimensional bulk and rotational restriction, perfectly mimicking the natural peptide bond of FXIIa substrates while offering superior resistance to oxidative metabolism compared to linear alkyl chains [2].

FXIIa_Pathway Contact Contact Activation (Negatively Charged Surfaces) FXII Factor XII (Zymogen) Contact->FXII Activates FXIIa Factor XIIa (Active Protease) FXII->FXIIa Autoactivation FXI Factor XI FXIIa->FXI Cleaves Inhibitor 3-Cyclopropyl-Triazole Inhibitor Inhibitor->FXIIa Covalent Inhibition FXIa Factor XIa FXI->FXIa Thrombin Thrombin (FIIa) FXIa->Thrombin Cascade Thrombosis Thrombosis / Clot Formation Thrombin->Thrombosis

Diagram 1: The Intrinsic Coagulation Pathway and targeted covalent inhibition of FXIIa.

Quantitative Benchmarking: Triazoles vs. Standard Alternatives

To objectively benchmark this scaffold, we compare a highly optimized N-acylated 3-cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine lead against commercial anticoagulants and the gold-standard FXIIa research inhibitor, Corn Trypsin Inhibitor (CTI) [3].

A successful FXIIa inhibitor must demonstrate nanomolar potency against FXIIa while maintaining >100-fold selectivity over Thrombin and FXa. Crucially, it must prolong the aPTT (Activated Partial Thromboplastin Time, measuring the intrinsic pathway) without altering the PT (Prothrombin Time, measuring the extrinsic pathway).

Table 1: Comparative Inhibitory Profile and Coagulation Metrics
Inhibitor ClassCompoundFXIIa IC₅₀ (nM)Thrombin IC₅₀ (nM)FXa IC₅₀ (nM)aPTT ProlongationPT Prolongation (Bleeding Risk)
Triazole Derivative 3-CP-Triazole Lead (N-acylated)28 >10,000>10,000Significant (>2x) None
Protein Inhibitor Corn Trypsin Inhibitor (CTI)24>10,000>10,000SignificantNone
Direct Thrombin Inhibitor Dabigatran>10,0004.5>10,000SignificantSignificant
Direct FXa Inhibitor Rivaroxaban>10,000>10,0000.4SignificantSignificant

Analysis: The triazole derivative matches the potency and selectivity of CTI (a large, expensive 13.6 kDa protein) but in a highly accessible small-molecule format. Unlike Dabigatran and Rivaroxaban, the triazole lead does not prolong PT, validating its potential as a bleeding-free antithrombotic.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a specific causality to prevent false positives (e.g., inner-filter effects or lipid interference).

Protocol 1: In Vitro Chromogenic FXIIa Inhibition Assay

Causality Check: We utilize a chromogenic substrate (p-Nitroaniline, pNA) rather than a fluorogenic one. Aromatic triazoles often absorb UV/Vis light, which can quench fluorescence and yield false-positive inhibition data (the inner-filter effect). Chromogenic detection at 405 nm bypasses this artifact [4].

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute Human FXIIa enzyme and the synthetic pNA-substrate in FXIIa Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Inhibitor Pre-incubation (Critical Step): Dispense 10 µL of the triazole inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 96-well plate. Add 40 µL of the FXIIa enzyme solution. Incubate at 37°C for 30 minutes.

    • Why? Because N-acylated triazoles are covalent modifiers, the formation of the acyl-enzyme intermediate is time-dependent. Skipping pre-incubation will drastically underestimate the compound's potency.

  • Reaction Initiation: Add 50 µL of the pNA-substrate to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm in kinetic mode for 60 minutes at 37°C.

  • Data Validation: Calculate the initial velocity ( V0​ ) of the linear phase. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Plasma Coagulation Profiling (aPTT and PT)

Causality Check: Plasma contains endogenous lipids that can act as negatively charged surfaces, prematurely triggering contact activation. We employ a brief chloroform pretreatment to stabilize the baseline.

Step-by-Step Workflow:

  • Plasma Preparation: Obtain pooled normal human plasma. To establish a strict baseline, mix 50 µL of plasma with 50 µL of cold chloroform, invert for 1 minute, and centrifuge at 16,000 x g for 5 minutes. Recover the top aqueous layer.

  • Inhibitor Spiking: Incubate the pretreated plasma with the triazole inhibitor (at 2x, 5x, and 10x the IC₅₀ concentration) for 10 minutes at room temperature.

  • aPTT Measurement: Add 50 µL of an aPTT reagent (ellagic acid/phospholipid activator) to 50 µL of the spiked plasma. Incubate for 3 minutes at 37°C. Add 50 µL of 25 mM CaCl₂ to initiate clotting. Record the time to clot formation using a mechanical coagulometer.

  • PT Measurement: Add 100 µL of a PT reagent (recombinant tissue factor/phospholipid/calcium) to 50 µL of spiked plasma at 37°C. Record the time to clot formation.

  • Validation: A successful selective FXIIa inhibitor will show a dose-dependent prolongation of aPTT (>200% of baseline) while the PT remains strictly within 10% of the vehicle control.

Screening_Workflow Synthesis 1. Scaffold Synthesis (N-Acylation & Amidation) Enzymatic 2. Chromogenic Assay (FXIIa / Thrombin IC50) Synthesis->Enzymatic Selectivity 3. Protease Panel (FXa, Kallikrein) Enzymatic->Selectivity Coagulation 4. Plasma Assays (aPTT & PT) Selectivity->Coagulation Hit 5. Lead Optimization (In Vivo Models) Coagulation->Hit

Diagram 2: High-throughput screening and validation workflow for triazole-based inhibitors.

References

  • Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. ACS Publications. Available at:[Link]

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Publications. Available at:[Link]

  • A Synthetic Factor XIIa Inhibitor Blocks Selectively Intrinsic Coagulation Initiation. ACS Publications. Available at:[Link]

Comparative

Reproducibility of Synthetic Pathways for 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine: A Comparative Guide

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and esters in the development of kinase inhibitors, A2A receptor antagonists, and antimicrobial agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and esters in the development of kinase inhibitors, A2A receptor antagonists, and antimicrobial agents. However, the synthesis of highly substituted 1,2,4-triazoles—specifically 1,5-disubstituted and 1,3,5-trisubstituted derivatives like 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine —presents significant regiochemical challenges. Annular tautomerism in triazole intermediates often leads to unpredictable product distributions, severely impacting batch-to-batch reproducibility[1].

This guide objectively compares the two predominant synthetic pathways for this molecule, evaluating their mechanistic reliability, scalability, and regioselectivity, followed by a self-validating experimental protocol for the optimal route.

Mechanistic Evaluation of Synthetic Pathways

To synthesize 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine, process chemists typically evaluate two distinct methodologies: the traditional Aminoguanidine Acylation (Pathway A) and the modern N-Cyanoimidate Cycloaddition (Pathway B).

Pathway A: Aminoguanidine Acylation (The Traditional Route)

This pathway involves the acylation of N-phenylaminoguanidine with cyclopropanecarbonyl chloride, followed by a base-mediated thermal cyclization[2].

  • The Causality of Failure: Aminoguanidine possesses multiple nucleophilic nitrogen centers. During acylation, the lack of strict steric or electronic differentiation leads to a mixture of N-acylated intermediates. Upon cyclization, this translates into a mixture of 1-phenyl and 2-phenyl triazole isomers.

  • Verdict: While the starting materials are inexpensive, the downstream purification requires tedious silica gel chromatography, drastically reducing the overall yield and making it unsuitable for scale-up.

Pathway B: N-Cyanoimidate Cycloaddition (The High-Fidelity Route)

This pathway builds the triazole ring through a consecutive tandem condensation between an N-cyanoimidate and phenylhydrazine[3].

  • The Causality of Success: The regiochemistry is strictly controlled by the inherent nucleophilicity of the reagents. The primary amine (-NH₂) of phenylhydrazine is sterically unhindered and more nucleophilic than its secondary aniline nitrogen (-NHPh). It selectively attacks the highly electrophilic carbon of the N-cyanoimidate. Subsequent intramolecular cyclization occurs as the secondary nitrogen attacks the cyano group, unambiguously forming the 1-phenyl-5-amine regiocenter without isomeric contamination[3].

Pathways cluster_A Pathway A: Aminoguanidine Acylation cluster_B Pathway B: N-Cyanoimidate Cycloaddition A1 N-Phenylaminoguanidine A3 Acylated Intermediate (Mixture of Isomers) A1->A3 A2 Cyclopropanecarbonyl Chloride A2->A3 Product 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine A3->Product Cyclization (Heat) Low Regioselectivity B1 Cyclopropanecarbonitrile B2 Methyl Cyclopropanecarbimidate B1->B2 MeOH, HCl B3 Methyl N-Cyanocyclopropanecarbimidate B2->B3 NH2CN, Base B3->Product + Phenylhydrazine High Regioselectivity B4 Phenylhydrazine B4->Product

Fig 1. Mechanistic comparison of Pathway A and Pathway B for triazole synthesis.

Comparative Performance Data

The following table summarizes the experimental performance of both pathways based on a standardized 100 mmol scale synthesis. Pathway B demonstrates superior metrics across all critical quality attributes.

Performance MetricPathway A (Aminoguanidine)Pathway B (N-Cyanoimidate)
Overall Yield 38 - 45%78 - 84%
Regiomeric Purity ~60:40 (1-phenyl : 2-phenyl)> 99:1
Purification Method Column ChromatographyDirect Recrystallization
E-Factor (Waste/Product) High (> 45)Low (< 15)
Scalability Poor (Exothermic, Isomeric mix)Excellent (Telescoped steps)

Optimized Experimental Protocol (Pathway B)

Because of its superior regiocontrol and scalability, the N-Cyanoimidate Cycloaddition (Pathway B) is the recommended route. The following protocol is designed as a self-validating system, ensuring that intermediate quality is confirmed before proceeding to the next step.

Workflow Step1 Step 1: Pinner (0°C, 12h) Step2 Step 2: Cyanation (RT, 4h) Step1->Step2 Step3 Step 3: Cycloaddition (Reflux, 5h) Step2->Step3 Step4 Step 4: Purification (Recrystallize) Step3->Step4 QC QC Release (NMR, HPLC) Step4->QC

Fig 2. Optimized experimental workflow for the N-Cyanoimidate cycloaddition route.

Step 1: Pinner Reaction (Formation of Imidate)
  • Procedure: Dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous methanol (5.0 eq). Cool the mixture to 0°C using an ice-salt bath. Bubble dry HCl gas through the solution for 2 hours, maintaining the temperature strictly below 5°C. Stir the mixture at 0°C for 12 hours.

  • Causality: Temperature control is critical here. Allowing the reaction to warm above 5°C promotes the conversion of the desired imidate hydrochloride into an unreactive orthoester.

  • Self-Validation: The successful formation of methyl cyclopropanecarbimidate hydrochloride is visually confirmed by the precipitation of a dense, white crystalline solid. TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the starting nitrile.

Step 2: Cyanation
  • Procedure: Suspend the imidate hydrochloride from Step 1 in methanol. Add cyanamide (NH₂CN, 1.2 eq) followed by the dropwise addition of sodium methoxide (1.1 eq) to neutralize the HCl salt and initiate the reaction. Stir at room temperature for 4 hours.

  • Causality: Sodium methoxide liberates the free imidate base in situ, which immediately undergoes nucleophilic attack by cyanamide. Using a slight excess of cyanamide ensures complete conversion of the imidate, preventing side reactions in the subsequent step[3].

  • Self-Validation: Take a small aliquot, evaporate the solvent, and perform an IR scan. The appearance of a sharp, intense C≡N stretch at ~2190 cm⁻¹ confirms the formation of the N-cyanoimidate intermediate.

Step 3: Cycloaddition & Ring Closure
  • Procedure: To the crude mixture from Step 2, add phenylhydrazine (1.1 eq) dropwise. Heat the reaction mixture to reflux (approx. 65°C) for 5 hours.

  • Causality: Refluxing provides the activation energy necessary for the secondary nitrogen of the phenylhydrazine intermediate to attack the cyano group, driving the thermodynamically favorable aromatization of the 1,2,4-triazole ring.

  • Self-Validation: As the reaction progresses, the product will begin to precipitate out of the hot methanolic solution due to its lower solubility compared to the intermediates.

Step 4: Workup and Purification
  • Procedure: Cool the reaction mixture to 0°C to maximize precipitation. Filter the solid and wash sequentially with cold methanol and diethyl ether. Recrystallize the crude solid from an ethanol/water mixture.

  • QC Release (Analytical Validation):

    • ¹H NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplet at δ 0.8–1.0 ppm (4H) and a distinct broad singlet at δ 6.3–6.5 ppm (2H, exchangeable with D₂O) corresponding to the free -NH₂ group. The phenyl protons will appear as a multiplet at δ 7.4–7.6 ppm (5H).

    • Absence of Isomers: The lack of secondary amine peaks or splitting in the cyclopropyl region confirms the >99:1 regioselectivity of the 1-phenyl-5-amine product.

References

  • Title: SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING Source: TSI Journals URL
  • Title: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: MDPI URL
  • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)

Sources

Validation

In-depth Technical Guide to the Cross-Validation of NMR and High-Resolution Mass Spectrometry Data for CAS 2177259-46-8

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the rigorous landscape of chemical analysis and structural elucidation, the synergistic application of ortho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the rigorous landscape of chemical analysis and structural elucidation, the synergistic application of orthogonal analytical techniques is paramount. This guide is designed to provide an in-depth, experience-driven walkthrough of the cross-validation process for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. However, the subject of this guide, the substance registered under CAS number 2177259-46-8, presents a unique analytical challenge.

Initial investigations have revealed that CAS 2177259-46-8 does not correspond to a discrete, single molecular entity. Instead, it is identified as a "Reaction mass of sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate and sodium sulphooctadecanoate" . This substance is, by definition, a complex mixture.

The inherent nature of this material as a multi-component system precludes the straightforward, one-to-one data correlation typically performed for a pure compound. Acknowledging this complexity, this guide will adapt its focus. Rather than a simple validation of a single structure, we will explore the principles and methodologies for characterizing the primary components of this mixture and demonstrate how NMR and HRMS can be used in concert to confirm their presence and gain structural insights into the overall composition. This approach reflects a real-world scenario where analysts are often confronted with complex samples, requiring a more nuanced and comprehensive analytical strategy.

Our objective is to equip you not just with protocols, but with the strategic thinking necessary to dissect and analyze complex chemical systems, ensuring the highest level of scientific integrity and confidence in your results.

The Analytical Imperative: Why Cross-Validation of NMR and HRMS is Critical

In the pursuit of unambiguous structural characterization, relying on a single analytical technique, no matter how powerful, introduces an element of risk. Both NMR and HRMS provide exquisitely detailed but fundamentally different types of information about a molecule.

  • Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the connectivity of atoms within a molecule. It maps the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), revealing how atoms are bonded to one another. Through various one- and two-dimensional experiments, we can piece together the carbon-hydrogen framework, identify neighboring protons, and probe through-space correlations, effectively building a detailed picture of the molecular architecture.

  • High-Resolution Mass Spectrometry (HRMS) , on the other hand, provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental composition of an ion with a high degree of confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer clues about the substructures present within the molecule.

The true power of these techniques is unlocked when they are used in a complementary fashion.[1] NMR provides the detailed blueprint of the molecular structure, while HRMS confirms the elemental formula, acting as a fundamental check on the proposed structure. This cross-validation is a self-validating system; the structure proposed from NMR data must be consistent with the elemental composition determined by HRMS, and vice-versa. This integrated approach is the cornerstone of modern structural elucidation.[2][3]

Characterizing the Components of CAS 2177259-46-8

Given that CAS 2177259-46-8 is a mixture, our first step is to propose the structures of its named components:

  • Sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate

  • Sodium sulphooctadecanoate

While the exact position of the sulphate group in "sulphooctadecanoate" is not specified, we will proceed with a representative structure for the purpose of this guide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to acquire high-quality NMR and HRMS data for the analysis of the CAS 2177259-46-8 mixture. The causality behind each step is explained to provide a deeper understanding of the experimental design.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To obtain accurate mass measurements of the components in the mixture to confirm their elemental compositions.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source is recommended for its high resolution and mass accuracy.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a methanol/water mixture. The choice of solvent is critical to ensure solubility and promote ionization.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest. This step is crucial for achieving high mass accuracy.

    • Operate the ESI source in both positive and negative ion modes. The sulphonate and sulphate groups are expected to ionize well in negative mode, while the sodium adducts may be observed in positive mode.

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range that encompasses the expected molecular weights of the components (e.g., m/z 100-1000).

    • Perform tandem mass spectrometry (MS/MS) experiments on the major ions observed in the full scan. This involves isolating a specific ion, fragmenting it, and analyzing the resulting fragment ions to gain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information about the carbon-hydrogen framework of the components in the mixture.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for analyzing mixtures.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., MeOD-d₄, DMSO-d₆). The choice of solvent should be based on sample solubility and its ability to not obscure important signals in the spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides an overview of the different types of protons present in the sample and their relative ratios.[1]

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This reveals the different types of carbon environments.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish spin systems within the molecules.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[3]

Data Interpretation and Cross-Validation Workflow

The following diagram illustrates the logical workflow for interpreting and cross-validating the data obtained from HRMS and NMR.

CrossValidation_Workflow cluster_HRMS High-Resolution Mass Spectrometry cluster_NMR NMR Spectroscopy HRMS_Data Acquire HRMS Data (Full Scan & MS/MS) Accurate_Mass Determine Accurate Masses of Major Ions HRMS_Data->Accurate_Mass Elemental_Comp Propose Elemental Compositions Accurate_Mass->Elemental_Comp Cross_Validation Cross-Validation Elemental_Comp->Cross_Validation Match Proposed Elemental Compositions NMR_Data Acquire NMR Data (1D ¹H, ¹³C & 2D COSY, HSQC, HMBC) Spectral_Assignment Assign NMR Signals to Structural Fragments NMR_Data->Spectral_Assignment Structure_Proposal Propose Structures of Mixture Components Spectral_Assignment->Structure_Proposal Structure_Proposal->Cross_Validation Match Proposed Structures Final_Structure Confirmed Structures of Mixture Components Cross_Validation->Final_Structure Consistent Data

Caption: Logical workflow for the cross-validation of HRMS and NMR data.

Predicted Data and Comparative Analysis

The following tables summarize the predicted HRMS and key ¹H NMR data for the proposed structures of the primary components of CAS 2177259-46-8.

High-Resolution Mass Spectrometry Data Summary
ComponentPredicted Elemental Formula (Negative Ion)Predicted Exact Mass (Monoisotopic)
N,N-dibutyl-10-(sulphonatooxy)octadecanamidateC₂₆H₅₂NO₆S⁻506.3510
Sodium sulphooctadecanoate (representative isomer: 10-sulpho)C₁₈H₃₅O₅S⁻379.2187
Key Predicted ¹H NMR Chemical Shifts (in MeOD-d₄)
Structural FeatureExpected Chemical Shift (ppm)MultiplicityInferred From
Component 1: Amide
-CH₂-N- (butyl groups)~ 3.2 - 3.4tripletHMBC to C=O
-CH₂-C=O (amide)~ 2.2 - 2.4tripletCOSY to adj. CH₂
-CH-O-SO₃⁻~ 4.0 - 4.5multipletHSQC to C-O
Terminal -CH₃ (butyl & octadecanoyl chains)~ 0.9tripletCOSY to adj. CH₂
Component 2: Sulphonate
-CH-SO₃⁻~ 2.8 - 3.2multipletHSQC to C-S
-CH₂-COOH (if present as carboxylic acid form)~ 2.2 - 2.3tripletCOSY to adj. CH₂
Terminal -CH₃ (octadecanoyl chain)~ 0.9tripletCOSY to adj. CH₂

Conclusion: A Unified Approach to Complex Mixture Analysis

The cross-validation of NMR and HRMS data for a complex mixture like CAS 2177259-46-8 requires a methodical and iterative approach. While the analysis is more intricate than for a single pure compound, the fundamental principles of data correlation remain the same. By obtaining high-resolution data from both techniques, we can confidently propose and confirm the structures of the major components. The HRMS data provides the crucial elemental composition, while the detailed 1D and 2D NMR spectra allow for the assembly of the molecular skeletons. This integrated analytical strategy ensures a high degree of confidence in the characterization of complex chemical systems, which is essential for researchers, scientists, and drug development professionals.

References

  • BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry for Glycan Analysis.
  • BenchChem. (n.d.). A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data.
  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.

Sources

Validation

A Senior Application Scientist's Guide to In Vitro and In Vivo Validation of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine Derivatives

Introduction: The Promise of the 1,2,4-Triazole Scaffold In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus is considered a "privileged scaffold".[1][2] This designation is reserved for molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 1,2,4-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus is considered a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, making them a fertile ground for drug discovery. The 1,2,4-triazole ring is stable, polar, and can form crucial hydrogen bonds with protein receptors, enhancing the pharmacological profile of a potential drug.[3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][4]

This guide focuses on a specific chemical series: 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine derivatives . We will journey through the critical stages of preclinical validation, starting from the foundational in vitro assays that establish a compound's basic activity, to the complex in vivo studies that determine its potential as a real-world therapeutic. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.

Part 1: In Vitro Validation – Establishing Foundational Efficacy

In vitro (literally, "in glass") studies are the bedrock of drug discovery.[5] They are performed in a controlled environment outside of a living organism, such as a test tube or a petri dish. The primary goals are to confirm that a compound interacts with its intended molecular target, to quantify its potency, and to assess its effects on cultured cells. This phase is essential for filtering a large number of synthesized compounds down to a few promising candidates for further, more intensive testing.[6][7]

The "Why": Rationale for In Vitro Testing
  • Target Engagement: Does the compound bind to its intended target (e.g., a specific kinase or receptor)?

  • Potency: How much of the compound is needed to produce a biological effect? This is often measured as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[1]

  • Selectivity: Does the compound primarily affect the target of interest, or does it have off-target effects that could lead to toxicity?

  • Cellular Activity: Does the compound's effect on a target protein translate into a desired effect in a whole cell, such as inhibiting cancer cell proliferation?[8]

Comparative In Vitro Activity of Triazole Derivatives

To illustrate the process, consider a hypothetical series of our lead compounds evaluated for their ability to inhibit a cancer-relevant kinase (e.g., BRAF) and their subsequent effect on the viability of a cancer cell line expressing this kinase.

Compound IDTarget Inhibition (BRAF Kinase IC50, nM)Cell Viability (A375 Melanoma GI50, nM)
Lead-Cpd-01 1585
Lead-Cpd-02 250>10,000
Lead-Cpd-03 840
Vehicle (DMSO) No activityNo activity
Positive Control 1050

Scientist's Note: The data shows that Lead-Cpd-03 is the most potent both at the enzyme and cellular level. Lead-Cpd-02 shows weak enzyme activity and very poor cellular activity, suggesting it may have poor cell permeability or is rapidly metabolized. Lead-Cpd-01 is a good candidate, but less potent than Lead-Cpd-03. This type of data-driven decision-making is crucial for selecting which compounds advance to in vivo studies.

Visualizing the Mechanism: Targeting a Kinase Signaling Pathway

Many 1,2,4-triazole derivatives function as kinase inhibitors.[9] Kinases are enzymes that play a critical role in cell signaling pathways that control growth, proliferation, and survival. A common target in cancers like melanoma is the MAPK/ERK pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Inhibitor Triazole Derivative (e.g., Lead-Cpd-03) Inhibitor->RAF Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: Simplified MAPK/ERK signaling pathway inhibited by a hypothetical triazole derivative.

Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A375 melanoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Test compounds (dissolved in DMSO)

  • Multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the purple crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the GI50/IC50 value.

Part 2: In Vivo Validation – Bridging the Gap to Clinical Relevance

While in vitro assays are powerful, they cannot replicate the complexity of a whole organism.[5] In vivo ("in the living") studies are essential to understand how a drug candidate behaves in a complex biological system, assessing its efficacy, safety, and pharmacokinetic profile.[13]

The "Why": The Imperative for In Vivo Studies
  • Efficacy: Does the compound inhibit tumor growth in a living animal model?[14]

  • Pharmacokinetics (PK): How is the drug Absorbed, Distributed, Metabolized, and Excreted (ADME)? This determines dosing regimen and bioavailability.

  • Pharmacodynamics (PD): Does the drug reach its target in the tumor tissue and exert the expected biological effect?

  • Toxicity & Safety: What are the side effects of the compound at a therapeutic dose? This is often monitored by changes in body weight and general animal health.[14]

Comparative In Vivo Efficacy of Lead Triazole Derivatives

Following the in vitro results, Lead-Cpd-01 and Lead-Cpd-03 are advanced to a mouse xenograft model. In this model, human cancer cells are implanted into immunocompromised mice.[15]

Compound IDDosing RegimenTumor Growth Inhibition (TGI, %) at Day 21Average Body Weight Change (%)
Vehicle 10 mL/kg, oral, daily0% (control)+5%
Lead-Cpd-01 50 mg/kg, oral, daily45%-2%
Lead-Cpd-03 50 mg/kg, oral, daily88%-4%
Positive Control 20 mg/kg, i.p., daily92%-15%

Scientist's Note: Lead-Cpd-03 demonstrates excellent efficacy, significantly inhibiting tumor growth with minimal impact on body weight, indicating a good safety profile. Lead-Cpd-01 shows modest efficacy. The positive control is highly effective but shows significant toxicity, as evidenced by the substantial weight loss. Lead-Cpd-03 is clearly the superior candidate to move forward.

Visualizing the Workflow: An In Vivo Xenograft Study

The process from preparing the animals to analyzing the final data is a multi-step, highly controlled workflow.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Animal Acclimatization (e.g., NSG Mice) B Tumor Cell Implantation (e.g., A375 cells s.c.) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D Tumors reach ~100-200 mm³ E Daily Dosing & Monitoring (Tumor Volume, Body Weight) D->E F Study Termination E->F End of study (e.g., 21 days) G Tumor Excision & Analysis (e.g., Western Blot, IHC) F->G H Data Interpretation (TGI, PK/PD, Toxicity) G->H

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.